GRL-1720
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11ClN2O2 |
|---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
(5-chloro-3-pyridinyl) 2,3-dihydro-1H-indole-4-carboxylate |
InChI |
InChI=1S/C14H11ClN2O2/c15-9-6-10(8-16-7-9)19-14(18)12-2-1-3-13-11(12)4-5-17-13/h1-3,6-8,17H,4-5H2 |
InChI Key |
JROSKNTUYSPHGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC=CC(=C21)C(=O)OC3=CC(=CN=C3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
GRL-1720: A Technical Guide to its Mechanism of Action on SARS-CoV-2 Mpro
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the mechanism of action, quantitative inhibitory data, and experimental protocols related to GRL-1720, an irreversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro).
Introduction: SARS-CoV-2 Main Protease (Mpro) as a Therapeutic Target
The SARS-CoV-2 virus relies on the main protease (Mpro), also known as 3C-like protease (3CLpro), for its replication.[1][2][3][4] This crucial enzyme cleaves the viral polyproteins pp1a and pp1ab at 11 specific sites to produce functional non-structural proteins essential for the viral life cycle.[2][5][6] The cleavage sites recognized by Mpro are not typically found in human proteases, making it a prime target for the development of specific antiviral therapeutics with a potentially high safety margin.[1][7] Mpro functions as a homodimer, and this dimerization is essential for its catalytic activity.[2][8] The active site contains a Cys-His catalytic dyad (Cys-145 and His-41) that is fundamental to its proteolytic function.[8][9]
This compound: An Irreversible Covalent Inhibitor
This compound is a small molecule compound containing an indoline moiety that has been identified as a potent inhibitor of SARS-CoV-2 Mpro.[8] It functions as an irreversible, covalent inhibitor, which means it forms a permanent bond with the enzyme, leading to its inactivation.[6][7][8] This mechanism offers a durable inhibition of viral replication.
Mechanism of Action
This compound specifically targets the catalytic cysteine (Cys-145) in the Mpro active site.[7][8] The catalytic dyad, His-41 and Cys-145, engages in a nucleophilic attack on the ester carbon of this compound.[8] This results in the formation of a stable thioester covalent bond between the sulfur atom of Cys-145 and the carbonyl indoline moiety of the inhibitor.[6][8] This covalent modification permanently blocks the active site, preventing the protease from binding to and cleaving the viral polyproteins, thereby halting viral replication.[7][8]
Mass spectrometry and thermal shift assay data corroborate this covalent binding mechanism.[8] Differential scanning fluorimetry has shown that the melting temperature (Tm) of Mpro decreases in the presence of this compound, a phenomenon associated with the destabilization of a protein's structure upon covalent modification.[8][10]
Caption: Mechanism of this compound inhibition of SARS-CoV-2 Mpro.
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays. The data highlights its time-dependent inhibition and its effectiveness in a cellular context.
| Parameter | Value | Assay Type | Notes | Reference |
| IC₅₀ | 0.32 ± 0.02 µM | Enzymatic (FRET) | After 10-minute incubation. | [6][8] |
| Kᵢ | 2.15 ± 0.49 µM | Enzymatic (Kinetics) | Inhibition constant. | [6][8][11] |
| kᵢₙₐ꜀ₜ | 2.53 ± 0.27 min⁻¹ | Enzymatic (Kinetics) | Inactivation rate constant. | [6][8][11] |
| kᵢₙₐ꜀ₜ/Kᵢ | 19,610 M⁻¹s⁻¹ | Enzymatic (Kinetics) | Second-order rate constant. | [8] |
| EC₅₀ | 15 ± 4 µM | Antiviral (VeroE6 cells) | 50% effective concentration in blocking SARS-CoV-2 replication. | [8][12] |
| CC₅₀ | >100 µM | Cytotoxicity (VeroE6 cells) | 50% cytotoxic concentration. | [8] |
Experimental Protocols
The characterization of this compound involved several key experimental methodologies, primarily focused on assessing its enzymatic inhibition and antiviral efficacy.
FRET-Based Mpro Enzymatic Assay
This assay is widely used for high-throughput screening of Mpro inhibitors.[1][13][14]
-
Principle: The assay utilizes a synthetic peptide substrate that mimics an Mpro cleavage site, flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., Dabcyl).[1][7] In its intact state, the quencher suppresses the fluorescence via Fluorescence Resonance Energy Transfer (FRET).[1] Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity that is directly proportional to enzyme activity.[1] Inhibitors prevent this cleavage, resulting in a lower fluorescence signal.[1]
-
Protocol Outline:
-
Preparation: Recombinant SARS-CoV-2 Mpro is diluted to a working concentration (e.g., 40 nM) in an assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).[1] The FRET substrate is dissolved in DMSO and then diluted in the assay buffer.[1]
-
Reaction Setup: The assay is typically performed in black 96- or 384-well microplates.[1]
-
Add test compounds (like this compound), positive controls, and solvent controls to appropriate wells.[1]
-
Add the Mpro working solution to all wells except the "no enzyme" control.[1]
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[5]
-
-
Initiation and Measurement:
-
Data Analysis: The rate of substrate cleavage is determined from the slope of the fluorescence signal over time. The percent inhibition is calculated relative to the uninhibited control, and IC₅₀ values are determined by fitting the data to a dose-response curve.
-
Caption: Experimental workflow for the FRET-based Mpro inhibition assay.
Antiviral Cell-Based Assay
This assay determines the efficacy of the inhibitor in preventing viral replication and cytopathic effects in a cellular environment.[8]
-
Principle: Host cells susceptible to SARS-CoV-2 infection (e.g., VeroE6) are infected with the virus and simultaneously treated with the inhibitor.[8][15] The effectiveness of the compound is measured by quantifying the reduction in viral load or by observing the protection from virus-induced cell death.[8][16]
-
Protocol Outline:
-
Cell Culture: VeroE6 cells are seeded in multi-well plates and grown to confluence.
-
Infection and Treatment: Cells are exposed to SARS-CoV-2 (e.g., WK-521 strain) for 1 hour.[8][15]
-
Incubation: The virus inoculum is washed out, and fresh culture medium containing various concentrations of this compound is added to the cells.[8][15] The cells are then cultured for a period, typically 3 days.[8][12][15]
-
Quantification of Viral Load:
-
Assessment of Cytotoxicity and Cytopathic Effect (CPE):
-
Cell viability is assessed in parallel using methods like WST-8 assays to determine the CC₅₀.
-
The protective effect of the compound against virus-induced cell death (CPE) can be observed and documented using light microscopy or quantified with immunocytochemistry.[8]
-
-
Data Analysis: The viral copy numbers are plotted against the inhibitor concentration to calculate the EC₅₀ value.
-
Conclusion
This compound is a potent, time-dependent, irreversible inhibitor of SARS-CoV-2 Mpro.[6][8] Its mechanism of action involves the formation of a covalent thioester bond with the catalytic Cys-145 residue, effectively inactivating the enzyme.[6][8] This potent biochemical activity translates to effective antiviral action in cell-based models, where it blocks SARS-CoV-2 replication at non-toxic concentrations.[8] The detailed kinetic parameters and established experimental protocols provide a solid foundation for further preclinical and clinical development of this compound and related indole-containing compounds as potential therapeutics for COVID-19.
References
- 1. benchchem.com [benchchem.com]
- 2. ajuronline.org [ajuronline.org]
- 3. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coronavirus main proteinase (3CLpro) structure: basis for design of anti-SARS drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]
- 6. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A small molecule compound with an indole moiety inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sfu.ca [sfu.ca]
- 10. researchgate.net [researchgate.net]
- 11. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. [Discovery of SARS-CoV-2 main protease inhibitors using an optimized FRET-based high-throughput screening assay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
The Discovery and Synthesis of GRL-1720: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
GRL-1720 has emerged as a significant small molecule inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound, intended for researchers and professionals in the field of drug development.
Discovery and Antiviral Activity
This compound was identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1] Mpro plays an essential role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins, making it a prime target for antiviral therapeutics. The inhibition of Mpro effectively blocks viral replication.
Initial studies characterized this compound alongside a related compound, 5h, both containing an indole moiety and targeting the SARS-CoV-2 Mpro.[2][3] In cell-based assays using VeroE6 cells, this compound demonstrated significant antiviral activity against SARS-CoV-2.[2][3]
Quantitative Antiviral Data
The antiviral and inhibitory activities of this compound have been quantified through various assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line / Assay Condition | Reference |
| EC50 | 15 ± 4 µM | VeroE6 cells, RNA-qPCR | [2][3] |
| IC50 | 0.32 ± 0.02 µM | SARS-CoV-2 Mpro Inhibition Assay (10 min incubation) | [4] |
| CC50 | >100 µM | VeroE6 cells | [2] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor where the response (or binding) is reduced by half. CC50 (Half-maximal cytotoxic concentration): The concentration of a substance that kills 50% of cells.
Mechanism of Action: Targeting the Main Protease
This compound functions as an inhibitor of the SARS-CoV-2 main protease.[1][4] This viral enzyme is a cysteine protease responsible for processing the viral polyprotein into mature non-structural proteins that are essential for viral replication and transcription. By inhibiting Mpro, this compound disrupts this crucial step in the viral life cycle.
The inhibition of Mpro by this compound prevents the formation of the viral replication-transcription complex, thereby halting the production of new viral particles. The signaling pathway diagram below illustrates the central role of Mpro in the viral replication cycle and the point of intervention for this compound.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthetic method for the class of 5-chloropyridinyl ester inhibitors, to which this compound belongs, has been described. The synthesis involves the esterification of 5-chloro-3-pyridinol with a corresponding indole carboxylic acid.
The probable synthetic route for this compound is outlined in the workflow diagram below. This process involves the coupling of a specific indole-2-carboxylic acid with 5-chloro-3-pyridinol, likely facilitated by a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Experimental Protocols
Antiviral Activity Assay (Cell-based)
The antiviral activity of this compound was determined using a cell-based assay with VeroE6 cells, which are susceptible to SARS-CoV-2 infection.
-
Cell Seeding: VeroE6 cells are seeded in 96-well plates and incubated overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound.
-
Viral Infection: The treated cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: The infected cells are incubated for a defined period (e.g., 72 hours) to allow for viral replication.
-
Quantification of Viral Load: The viral load in the cell culture supernatant is quantified using one of the following methods:
-
RT-qPCR: Viral RNA is extracted from the supernatant and quantified by reverse transcription-quantitative polymerase chain reaction.
-
Immunocytochemistry: Cells are fixed and stained with an antibody against a viral protein (e.g., nucleocapsid protein). The number of infected cells is then determined by microscopy.
-
Cytopathic Effect (CPE) Assay: The protective effect of the compound against virus-induced cell death is observed and quantified.
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay
The inhibitory activity of this compound against the SARS-CoV-2 Mpro is typically assessed using a Förster Resonance Energy Transfer (FRET)-based enzymatic assay.
-
Reagents and Buffers:
-
Recombinant SARS-CoV-2 Mpro enzyme.
-
A fluorogenic peptide substrate containing a cleavage site for Mpro, flanked by a FRET pair (e.g., Edans/Dabcyl).
-
Assay buffer (e.g., Tris-HCl or HEPES buffer with appropriate salts and reducing agents).
-
-
Assay Procedure:
-
Serial dilutions of this compound are prepared in the assay buffer.
-
The Mpro enzyme is pre-incubated with the different concentrations of this compound for a specific time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by adding the FRET substrate to the enzyme-inhibitor mixture.
-
The fluorescence intensity is monitored over time using a fluorescence plate reader.
-
-
Data Analysis:
-
The rate of substrate cleavage is determined from the slope of the fluorescence signal over time.
-
The percentage of inhibition is calculated for each concentration of this compound relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the dose-response curve of inhibition percentage versus inhibitor concentration.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gain-of-function assay for SARS-CoV-2 Mpro inhibition in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
GRL-1720: A Covalent Inhibitor of Viral Proteases - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel viral threats, such as SARS-CoV-2, has underscored the urgent need for effective antiviral therapeutics. One of the most critical targets for antiviral drug development is the viral protease, an enzyme essential for the viral life cycle. GRL-1720 is a small molecule compound that has been identified as a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound acts as an irreversible, covalent inhibitor of the SARS-CoV-2 Mpro.[1] The catalytic activity of Mpro relies on a cysteine-histidine dyad (Cys-145 and His-41) in its active site. The proposed mechanism of inhibition involves a nucleophilic attack by the catalytic Cys-145 on the ester carbon of this compound.[1] This results in the formation of a covalent bond between the inhibitor and the protease, specifically an acylation of the Cys-145 residue.[1] Following this acylation, the chloropyridinyl group of this compound departs, leaving the carbonyl indoline moiety covalently attached to the enzyme.[1] This irreversible modification of the active site renders the protease inactive, thereby disrupting the viral replication cycle. The formation of this covalent bond has been corroborated by nanoLC-ESI-QTOF-MS analysis.[1]
Quantitative Data Summary
The inhibitory potency of this compound against SARS-CoV-2 Mpro and its antiviral activity have been quantified through various assays. The following table summarizes the key quantitative data.
| Parameter | Value | Virus/Enzyme | Assay | Reference |
| IC50 | 0.32 ± 0.02 µM (after 10 min incubation) | SARS-CoV-2 Mpro | Enzymatic Assay | [1] |
| EC50 | 15 ± 4 µM | SARS-CoV-2 | VeroE6 Cell-based Assay (RNA-qPCR) | [1][2][3] |
| Ki | 2.15 ± 0.49 µM | SARS-CoV-2 Mpro | Time-dependent Inhibition Kinetics | [1] |
| kinact | 2.53 ± 0.27 min−1 | SARS-CoV-2 Mpro | Time-dependent Inhibition Kinetics | [1] |
| kinact/Ki | 19,610 M−1s−1 ± 4,930 M−1s−1 | SARS-CoV-2 Mpro | Time-dependent Inhibition Kinetics | [1] |
| CC50 | >100 µM | VeroE6 Cells | Cytotoxicity Assay | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potencies. The following sections provide detailed protocols for key experiments used to characterize this compound.
FRET-based SARS-CoV-2 Mpro Inhibition Assay
This assay measures the enzymatic activity of Mpro and the inhibitory effect of compounds using a fluorogenic substrate.
Materials:
-
Recombinant, purified SARS-CoV-2 Mpro
-
FRET Substrate (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
DMSO (anhydrous)
-
This compound
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. Further dilute these stock solutions in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant SARS-CoV-2 Mpro in Assay Buffer to the desired final concentration (e.g., 20 nM).
-
Substrate Preparation: Dissolve the FRET substrate in DMSO to create a stock solution (e.g., 10 mM) and then dilute it in Assay Buffer to the desired final concentration (e.g., 20 µM).
-
Assay Reaction: a. In a 96-well plate, add the diluted this compound solutions. Include controls with Assay Buffer and DMSO only. b. Add the diluted Mpro solution to all wells except the no-enzyme control wells. c. Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for inhibitor binding. d. Initiate the reaction by adding the diluted FRET substrate solution to all wells.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: a. Determine the initial reaction rates from the linear phase of the fluorescence signal. b. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. d. For time-dependent inhibition, vary the pre-incubation time of the enzyme and inhibitor before adding the substrate to calculate kinact and Ki.
Antiviral Activity Assay in VeroE6 Cells
This cell-based assay determines the efficacy of this compound in inhibiting viral replication in a relevant cell line.
Materials:
-
VeroE6 cells
-
SARS-CoV-2 virus stock
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
96-well cell culture plates
-
QIAamp Viral RNA Mini Kit (for RT-qPCR)
-
Reagents for one-step RT-qPCR
-
Primary antibody (e.g., anti-SARS-CoV-2 nucleocapsid protein) and fluorescently labeled secondary antibody (for immunocytochemistry)
-
DAPI (for nuclear staining)
Procedure:
-
Cell Seeding: Seed VeroE6 cells in 96-well plates and incubate until they form a confluent monolayer.
-
Compound Treatment and Infection: a. Prepare serial dilutions of this compound in cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. c. Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.05.[4] d. Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (e.g., 3 days).[4]
-
Quantification of Viral Replication:
a) Real-Time Quantitative PCR (RT-qPCR): i. Harvest the cell culture supernatants. ii. Extract viral RNA using a viral RNA extraction kit according to the manufacturer's instructions. iii. Perform one-step RT-qPCR using primers and probes specific for a SARS-CoV-2 gene (e.g., the N gene). iv. Quantify the viral copy numbers in the supernatants. v. Calculate the EC50 value by plotting the percentage of viral replication inhibition against the log of the this compound concentration.
b) Immunocytochemistry: i. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). ii. Permeabilize the cells (e.g., with 0.1% Triton X-100). iii. Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS). iv. Incubate with a primary antibody against a viral protein. v. Wash and incubate with a fluorescently labeled secondary antibody and DAPI. vi. Image the cells using a fluorescence microscope or a high-content imaging system. vii. Quantify the number of infected cells based on fluorescence intensity.
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the thermal stability of Mpro in the presence of this compound, which can provide evidence of covalent binding.
Materials:
-
Recombinant, purified SARS-CoV-2 Mpro
-
SYPRO Orange dye
-
This compound
-
Buffer (e.g., PBS)
-
Quantitative PCR (qPCR) instrument with a thermal shift assay module
Procedure:
-
Reaction Setup: a. Prepare a master mix containing the Mpro protein and SYPRO Orange dye in the appropriate buffer. b. Prepare serial dilutions of this compound. c. In a qPCR plate, mix the protein-dye master mix with the different concentrations of this compound. Include a no-ligand control.
-
Thermal Denaturation: a. Place the plate in the qPCR instrument. b. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
Data Analysis: a. The instrument will generate a melting curve, plotting fluorescence intensity against temperature. b. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the melting curve. c. Determine the Tm for the protein alone and in the presence of each concentration of this compound. d. A shift in the Tm upon addition of the ligand indicates a binding interaction. For covalent inhibitors like this compound, a decrease in Tm can be observed, which has been associated with an apparent destabilization of the protein by the covalently bound compound.[1]
Conclusion
This compound is a promising covalent inhibitor of the SARS-CoV-2 main protease. Its mechanism of action, involving the irreversible acylation of the catalytic cysteine, effectively blocks viral replication. The quantitative data demonstrate its potency at both the enzymatic and cellular levels. The detailed experimental protocols provided in this guide offer a framework for the consistent and reproducible characterization of this compound and other similar viral protease inhibitors, which is essential for the continued development of novel antiviral therapeutics.
References
GRL-1720: A Technical Overview of its Antiviral Properties Against SARS-CoV-2
For Immediate Distribution to the Scientific Community
This technical guide provides an in-depth analysis of the initial antiviral characterization of GRL-1720, a small-molecule inhibitor targeting the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The following sections detail its mechanism of action, quantitative antiviral efficacy, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Antiviral Properties and Mechanism of Action
This compound has been identified as a potent inhibitor of SARS-CoV-2 replication.[1] Its primary target is the viral main protease (Mpro or 3CLpro), an enzyme critical for the viral life cycle.[1][2] Mpro is responsible for cleaving viral polyproteins into functional, non-structural proteins essential for viral replication and transcription.[3]
This compound functions as an irreversible, covalent inhibitor of SARS-CoV-2 Mpro.[2][4] The proposed mechanism involves a nucleophilic attack on the ester carbon of this compound by the catalytic dyad (Cys-145 and His-41) within the Mpro active site. This results in the formation of a stable, covalent bond between the carbonyl indoline moiety of this compound and the catalytic Cys-145 residue, thereby inactivating the enzyme.[1] This covalent modification effectively blocks the protease's ability to process viral polyproteins, thus halting viral replication.[1]
Quantitative Data Summary
The antiviral activity and enzyme inhibition kinetics of this compound have been quantified through various assays. The data are summarized in the tables below for clear comparison.
Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2
| Parameter | Cell Line | Value (μM) | Assay Method |
| EC50 ¹ | VeroE6 | 15 ± 4 | RT-qPCR |
| CC50 ² | VeroE6 | >100 | WST-8 Assay |
¹EC50 (Half-maximal effective concentration): The concentration of the drug that inhibits 50% of viral replication.[1] ²CC50 (Half-maximal cytotoxic concentration): The concentration of the drug that causes a 50% reduction in cell viability.[1]
Table 2: SARS-CoV-2 Mpro Enzymatic Inhibition Kinetics for this compound
| Parameter | Value | Unit | Description |
| IC50 | 0.32 ± 0.02 | μM | Concentration for 50% inhibition of Mpro activity (10 min incubation).[1] |
| Ki | 2.15 ± 0.49 | μM | Inhibitor concentration for 50% of maximal inactivation rate.[1] |
| kinact | 2.53 ± 0.27 | min⁻¹ | Maximal rate of enzyme inactivation.[1] |
| kinact/Ki | 19,610 ± 4,930 | M⁻¹sec⁻¹ | Second-order rate constant of enzyme inactivation.[1] |
Visualized Mechanisms and Workflows
To facilitate a deeper understanding, the mechanism of action and experimental workflows are depicted using diagrams generated with Graphviz (DOT language).
Mechanism of Action: Covalent Inhibition of SARS-CoV-2 Mpro
References
- 1. A small molecule compound with an indole moiety inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent covalent inhibitor that unusually distorts the catalytic dyad of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The GRL-1720 Binding Site on the SARS-CoV-2 Main Protease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the inhibitor GRL-1720 and the main protease (Mpro or 3CLpro) of SARS-CoV-2. The main protease is a critical enzyme for the virus's life cycle, making it a prime target for antiviral drug development. This compound has been identified as a potent inhibitor of this enzyme, and understanding its binding mechanism is crucial for the development of effective therapeutics.
Mechanism of Action: Covalent Inhibition
This compound is an irreversible, covalent inhibitor of the SARS-CoV-2 main protease.[1] Its mechanism of action involves the formation of a covalent bond with the catalytic cysteine residue (Cys-145) located in the active site of the enzyme.[1][2][3] This process is facilitated by the catalytic dyad, which also includes a histidine residue (His-41).[1] The catalytic dyad engages in a nucleophilic attack on the ester carbon of this compound, leading to the covalent modification of Cys-145 and the irreversible inactivation of the protease.[1] The formation of this covalent bond has been confirmed through nanoLC-ESI-QTOF-MS analysis.[1]
Quantitative Data Summary
The inhibitory activity and kinetic parameters of this compound against the SARS-CoV-2 main protease have been characterized through various in vitro and cell-based assays. The key quantitative data are summarized in the table below for clear comparison.
| Parameter | Value | Description |
| EC50 | 15 ± 4 µM | The half-maximal effective concentration in a cell-based assay, indicating the concentration of this compound that inhibits 50% of viral replication.[1][4] |
| IC50 | 0.32 ± 0.02 µM | The half-maximal inhibitory concentration in an enzymatic assay after a 10-minute incubation, representing the concentration of this compound required to inhibit 50% of the main protease's activity.[1] |
| kinact | 2.53 ± 0.27 min⁻¹ | The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor.[1] |
| Ki | 2.15 ± 0.49 µM | The inhibitor concentration at which the rate of inactivation is half-maximal, reflecting the initial binding affinity of the inhibitor to the enzyme.[1] |
| kinact/Ki | 19,610 M⁻¹sec⁻¹ | The second-order rate constant, which represents the overall efficiency of the irreversible inhibition.[1] |
Experimental Protocols
The characterization of this compound's interaction with the main protease involved several key experimental methodologies. Detailed descriptions of these protocols are provided below.
Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay
This assay is used to determine the enzymatic activity of the main protease and the inhibitory effects of compounds like this compound.
Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by the main protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant, purified SARS-CoV-2 main protease.
-
FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS or a substrate with an Abz/Tyr(3-NO2) FRET pair).[4][5]
-
Assay Buffer: Typically composed of 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.[4]
-
Test compound (this compound) dissolved in DMSO.
-
Black, flat-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~340 nm excitation and ~490 nm emission for Dabcyl/EDANS).[4]
-
-
Procedure:
-
Prepare a working solution of the main protease in cold assay buffer to the desired final concentration (e.g., 40 nM).[4]
-
In the microplate, add the test compound (this compound) at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Add the main protease working solution to all wells except for the blank controls.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Incubate the plate at room temperature, protected from light, for a predetermined period (e.g., 2 hours), ensuring the reaction remains in the linear range.[4]
-
Measure the fluorescence intensity at regular intervals using the plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence signal over time.
-
Determine the percent inhibition for each concentration of this compound compared to the negative control.
-
Calculate the IC50 value by fitting the dose-response curve.
-
For irreversible inhibitors, time-dependent inhibition assays are performed to determine kinact and Ki values.
-
VeroE6 Cell-Based Antiviral Assay
This assay evaluates the ability of this compound to inhibit SARS-CoV-2 replication in a cellular context.
Principle: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are treated with the test compound and then infected with the virus. The extent of viral replication is quantified by measuring the amount of viral RNA in the cell culture supernatant using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Detailed Methodology:
-
Cell Culture and Infection:
-
Seed Vero E6 cells in 96-well plates at a density of 1.5 x 10^4 cells per well and incubate overnight.[6]
-
Pre-treat the cells with various concentrations of this compound for 2 hours.[6]
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.1 PFU/cell.[6]
-
After a 1-hour adsorption period, remove the virus inoculum and add fresh media containing the corresponding concentration of this compound.[6]
-
Incubate the infected cells for a period of 48 to 72 hours.[6][7]
-
-
Viral RNA Quantification (RT-qPCR):
-
Harvest the cell culture supernatant.
-
Extract viral RNA using a suitable kit (e.g., Direct-zol-96 RNA extraction kit).[6]
-
Perform one-step RT-qPCR using primers and probes specific to a SARS-CoV-2 gene, such as the N gene or RdRp gene.[6][8]
-
A typical reaction mixture includes a one-step RT-qPCR master mix, forward and reverse primers, a TaqMan probe, and the extracted RNA template.[9]
-
The thermal cycling conditions generally consist of a reverse transcription step, an initial denaturation, followed by multiple cycles of denaturation and annealing/extension.[9]
-
-
Data Analysis:
-
Generate a standard curve using known quantities of viral RNA to quantify the viral copy numbers in the samples.
-
Determine the EC50 value by plotting the viral RNA levels against the concentration of this compound and fitting the data to a dose-response curve.
-
nanoLC-ESI-QTOF-MS for Covalent Binding Confirmation
This mass spectrometry technique is used to confirm the covalent adduction of this compound to the main protease.
Principle: The intact main protease is incubated with this compound, and the resulting complex is analyzed by high-resolution mass spectrometry. A mass shift corresponding to the molecular weight of the bound inhibitor fragment confirms the covalent binding.
Detailed Methodology:
-
Sample Preparation:
-
Incubate the purified main protease with this compound at a specific molar ratio and for a defined period to allow for the covalent reaction to occur.
-
Desalt the protein-inhibitor complex to remove any non-covalently bound inhibitor and interfering substances.
-
-
Mass Spectrometry Analysis:
-
Analyze the intact protein-inhibitor complex using a nano-liquid chromatography system coupled to an electrospray ionization quadrupole time-of-flight (nanoLC-ESI-QTOF) mass spectrometer.
-
Acquire the mass spectra in the positive ion mode.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the molecular weight of the protein.
-
Compare the mass of the this compound-treated main protease with the untreated enzyme.
-
A mass increase that matches the molecular weight of the covalently attached fragment of this compound confirms the covalent binding.
-
Visualizations
This compound Covalent Inhibition Mechanism
Caption: Proposed mechanism of this compound covalent inhibition of the SARS-CoV-2 main protease.
Experimental Workflow for this compound Characterization
Caption: Experimental workflow for the identification and characterization of this compound.
References
- 1. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring covalent inhibitors of SARS-CoV-2 main protease: from peptidomimetics to novel scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. benchchem.com [benchchem.com]
- 5. Efficiency Improvements and Discovery of New Substrates for a SARS-CoV-2 Main Protease FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. who.int [who.int]
- 9. A Simplified Quantitative Real-Time PCR Assay for Monitoring SARS-CoV-2 Growth in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of the GRL-1720 Mpro Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional characteristics of the GRL-1720 and SARS-CoV-2 main protease (Mpro) complex. This compound is a notable small molecule inhibitor that demonstrates potent antiviral activity by targeting the Mpro, an essential enzyme for viral replication. This document outlines the quantitative inhibitory data, detailed experimental methodologies, and visual representations of the inhibitor's mechanism of action and associated experimental workflows.
Quantitative Inhibitory Data
The inhibitory efficacy of this compound against SARS-CoV-2 Mpro and its antiviral activity in cell-based assays have been quantified through various parameters. The following tables summarize the key quantitative data for easy comparison.
| Parameter | Value | Description |
| IC50 | 0.32 ± 0.02 μM | The half-maximal inhibitory concentration of this compound against SARS-CoV-2 Mpro after a 10-minute incubation.[1] |
| EC50 | 15 ± 4 μM | The half-maximal effective concentration of this compound in blocking SARS-CoV-2 infectivity in VeroE6 cells.[1][2][3] |
| CC50 | >100 μM | The half-maximal cytotoxic concentration of this compound in VeroE6 cells, indicating low cytotoxicity.[1] |
| Ki | 2.15 ± 0.49 μM | The inhibition constant, representing the binding affinity of this compound to SARS-CoV-2 Mpro.[1][4] |
| kinact | 2.53 ± 0.27 min⁻¹ | The rate of enzyme inactivation, indicating time-dependent inhibition.[1][4] |
| kinact/Ki | 19,610 M⁻¹s⁻¹ ± 4,930 | The second-order rate constant, reflecting the efficiency of covalent bond formation.[1] |
Mechanism of Action
This compound acts as an irreversible, covalent inhibitor of the SARS-CoV-2 Mpro.[1] The inhibitory mechanism involves a nucleophilic attack by the catalytic dyad of the Mpro, specifically the cysteine (Cys-145) and histidine (His-41) residues, on the ester carbon of this compound.[1] This results in the formation of a covalent bond between the sulfur atom of Cys-145 and the carbonyl indoline moiety of this compound, leading to the departure of the chloropyridinyl group.[1] This covalent modification of the active site renders the enzyme inactive, thereby inhibiting the proteolytic processing of viral polyproteins and blocking viral replication.[1] Structural analyses suggest that the carbonyl indoline moiety of this compound also forms hydrogen-bond interactions with the backbone amine nitrogens of Gly-143 and Cys-145 within the Mpro active site.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of the this compound Mpro complex are provided below.
SARS-CoV-2 Mpro Enzyme Inhibition Assay (FRET-based)
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of recombinant SARS-CoV-2 Mpro using a Förster Resonance Energy Transfer (FRET) substrate.
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES (pH 7.3), 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20.
-
Mpro Solution: Recombinant SARS-CoV-2 Mpro is diluted in the assay buffer to a final concentration of 50 nM.
-
FRET Substrate: A fluorescently labeled peptide substrate containing the Mpro cleavage sequence is diluted in the assay buffer to a final concentration of 20 µM.
-
Inhibitor Solution: this compound is serially diluted in DMSO to create a range of concentrations.
-
-
Assay Procedure:
-
Add 2 µL of the this compound dilution or DMSO (control) to the wells of a 384-well plate.
-
Add 20 µL of the Mpro solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the FRET substrate solution to each well.
-
Monitor the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence signal.
-
Determine the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
VeroE6 Cell-Based Antiviral Assay
This assay determines the efficacy of this compound in inhibiting SARS-CoV-2 replication in a cellular environment.
-
Cell Culture and Infection:
-
Seed VeroE6 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.
-
After a 1-hour incubation, remove the virus inoculum and add fresh media containing the respective concentrations of this compound.
-
-
Quantification of Viral Replication (RT-qPCR):
-
Incubate the infected cells for 48-72 hours.
-
Harvest the cell culture supernatant and extract the viral RNA.
-
Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to quantify the viral copy number.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each this compound concentration compared to the untreated control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration.
-
Cytopathic Effect (CPE) Assay
This assay visually assesses the ability of this compound to protect cells from virus-induced cell death.
-
Assay Procedure:
-
Following the same cell culture and infection protocol as the antiviral assay, incubate the plates for 3 days.
-
Visually inspect the cell monolayers for cytopathic effects (e.g., cell rounding, detachment) under a light microscope.
-
Alternatively, stain the cells with crystal violet to quantify cell viability.
-
Immunocytochemistry
This technique is used to visualize the presence of viral antigens within infected cells.
-
Cell Preparation:
-
Grow VeroE6 cells on coverslips in a 24-well plate and infect with SARS-CoV-2 in the presence or absence of this compound.
-
After 24-48 hours, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
-
Staining:
-
Block non-specific binding with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody specific for a SARS-CoV-2 antigen (e.g., nucleocapsid protein).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
NanoLC-ESI-QTOF-MS for Covalent Adduct Verification
This mass spectrometry-based method is used to confirm the covalent binding of this compound to Mpro.
-
Sample Preparation:
-
Incubate recombinant SARS-CoV-2 Mpro with an excess of this compound.
-
Remove the unbound inhibitor using a desalting column.
-
Digest the protein into smaller peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the tryptic peptides using nano-liquid chromatography (nanoLC).
-
Analyze the eluted peptides using electrospray ionization-quadrupole time-of-flight (ESI-QTOF) mass spectrometry.
-
-
Data Analysis:
-
Search the MS/MS data for a mass shift on the peptide containing the active site Cys-145, corresponding to the mass of the covalently bound this compound fragment.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Sensitive and Specific Immunohistochemistry Protocol for Nucleocapsid Protein from All Common SARS-CoV-2 Virus Strains in Formalin-Fixed, Paraffin Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive and specific immunohistochemistry protocols for detection of SARS-CoV-2 nucleocapsid and spike pr... [protocols.io]
GRL-1720: A Technical Pharmacology and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GRL-1720 is an investigational small molecule compound identified as a potent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro). This document provides a comprehensive overview of the currently available preclinical data on the pharmacology and toxicology of this compound. The compound demonstrates irreversible, covalent inhibition of its target, leading to the suppression of viral replication in vitro. This technical guide synthesizes key quantitative data, details experimental methodologies, and presents visual diagrams of its mechanism of action and experimental workflows to support further research and development efforts. It is important to note that the available data is currently limited to in vitro studies.
Pharmacology
Mechanism of Action
This compound functions as an irreversible, covalent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication.[1] The proposed mechanism involves a nucleophilic attack on the ester carbon of this compound by the catalytic dyad of the protease, specifically histidine-41 and cysteine-145.[1] This interaction results in the formation of a stable covalent bond between the carbonyl indoline moiety of this compound and the cysteine-145 residue of Mpro, thereby inactivating the enzyme.[1] This covalent modification has been confirmed by nano-liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (nanoLC-ESI-QTOF-MS).[1]
Caption: Proposed mechanism of irreversible covalent inhibition of SARS-CoV-2 Mpro by this compound.
In Vitro Efficacy
This compound has demonstrated potent inhibition of SARS-CoV-2 Mpro enzymatic activity and viral replication in cell-based assays.
| Parameter | Value | Cell Line / Assay Condition | Reference |
| IC50 | 0.32 ± 0.02 µM | SARS-CoV-2 Mpro (10 min incubation) | [1] |
| kinact | 2.53 ± 0.27 min⁻¹ | Time-dependent inhibition kinetics | [1] |
| Ki | 2.15 ± 0.49 µM | Time-dependent inhibition kinetics | [1] |
| kinact/Ki | 19,610 ± 4,930 M⁻¹s⁻¹ | Second-order rate constant | [1] |
| EC50 | 15 ± 4 µM | Anti-SARS-CoV-2 activity in VeroE6 cells | [1] |
Toxicology Profile
The available toxicological data for this compound is currently limited to in vitro cytotoxicity assessments.
| Parameter | Value | Cell Line | Reference |
| CC50 | >100 µM | VeroE6 cells | [1] |
The high CC50 value suggests a favorable in vitro safety profile with low potential for cytotoxicity at effective antiviral concentrations.[1]
Experimental Protocols
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay
The inhibitory activity of this compound against SARS-CoV-2 Mpro was determined using a fluorescence resonance energy transfer (FRET)-based assay.
Caption: Workflow for the FRET-based SARS-CoV-2 Mpro inhibition assay.
Methodology:
-
Enzyme and Compound Preparation: Recombinant SARS-CoV-2 Mpro was purified. This compound was dissolved in an appropriate solvent to create a stock solution, which was then serially diluted.
-
Incubation: The enzyme was pre-incubated with varying concentrations of this compound for 10 minutes to allow for inhibitor binding.
-
Reaction Initiation: A specific FRET peptide substrate for Mpro was added to the enzyme-inhibitor mixture to initiate the cleavage reaction.
-
Data Acquisition: The fluorescence intensity was monitored over time using a plate reader. The rate of substrate cleavage is proportional to the fluorescence signal.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (VeroE6 cells)
The antiviral efficacy of this compound against SARS-CoV-2 was evaluated in a cell-based assay using VeroE6 cells.
Caption: Workflow for determining the antiviral activity of this compound in VeroE6 cells.
Methodology:
-
Cell Culture: VeroE6 cells were seeded in multi-well plates and cultured until they formed a confluent monolayer.
-
Viral Infection: The cells were exposed to the SARS-CoV-2 virus for 1 hour to allow for viral entry.[1]
-
Compound Treatment: After the infection period, the virus-containing medium was removed, and the cells were washed. Fresh medium containing various concentrations of this compound was then added.[1]
-
Incubation: The treated cells were incubated for 3 days to allow for viral replication.[1]
-
Quantification of Viral Load: The viral copy numbers in the cell culture supernatants were quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[1]
-
Data Analysis: The half-maximal effective concentration (EC50) was determined by plotting the reduction in viral copy number against the compound concentration.
Cytotoxicity Assay
The cytotoxicity of this compound was assessed in parallel with the antiviral activity assay in VeroE6 cells.
Methodology:
-
Cell Treatment: Uninfected VeroE6 cells were exposed to the same concentrations of this compound as in the antiviral assay.
-
Incubation: The cells were incubated for 3 days.
-
Viability Assessment: Cell viability was measured using a standard method, such as a neutral red uptake assay or a tetrazolium-based (MTT or WST) assay.
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) was calculated by plotting cell viability against the compound concentration.
Discussion and Future Directions
This compound shows promise as a potential antiviral agent against SARS-CoV-2 due to its potent and specific mechanism of action against the viral main protease. The in vitro data indicates a favorable therapeutic window, with a significant separation between its effective antiviral concentration and its cytotoxic concentration.
However, the current understanding of this compound is limited to its in vitro profile. To advance its development, further studies are essential, including:
-
Pharmacokinetics: Comprehensive absorption, distribution, metabolism, and excretion (ADME) studies are required to understand the compound's behavior in vivo.
-
In Vivo Efficacy: Evaluation of antiviral activity in relevant animal models of SARS-CoV-2 infection is a critical next step.
-
In Vivo Toxicology: A full suite of preclinical safety studies, including single and repeat-dose toxicity, safety pharmacology, genotoxicity, and reproductive toxicology, is necessary to characterize its safety profile.
-
Resistance Profiling: In vitro selection studies are needed to identify potential resistance mutations in the SARS-CoV-2 Mpro.
References
Methodological & Application
Application Notes and Protocols: Setting up a GRL-1720 Cell-Based Assay with VeroE6 Cells
Introduction
GRL-1720 is a small molecule compound featuring an indoline moiety that has been identified as a potent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro or 3CLpro).[1] Mpro is a viral cysteine protease essential for the viral life cycle, as it cleaves the viral polyproteins into functional, non-structural proteins required for viral replication.[1] this compound acts as an irreversible, covalent inhibitor, binding to the catalytic Cys-145 residue in the Mpro active site.[1]
VeroE6 cells, a kidney epithelial cell line from an African green monkey, are highly susceptible to SARS-CoV-2 infection and are widely used in virology for viral propagation and the evaluation of antiviral compounds.[2][3][4] This document provides a detailed protocol for setting up a cell-based assay using VeroE6 cells to evaluate the antiviral efficacy of this compound against SARS-CoV-2.
Principle of the Assay
The primary assay described here quantifies the antiviral activity of this compound by measuring the reduction in viral RNA in the supernatant of infected VeroE6 cells using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). VeroE6 cells are seeded and pre-treated with various concentrations of this compound before being infected with SARS-CoV-2. After a 3-day incubation period, the amount of viral progeny released into the culture supernatant is quantified.[1][2] A parallel assay is run to determine the cytotoxicity of the compound, allowing for the calculation of the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).
Mechanism of Action of this compound
SARS-CoV-2 enters the host cell and releases its genomic RNA into the cytoplasm. The host cell's ribosomes translate this RNA into two large polyproteins, pp1a and pp1ab. The viral main protease, Mpro, is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (nsps). This proteolytic processing is a critical step for the assembly of the viral replicase-transcriptase complex (RTC), which orchestrates viral genome replication and transcription.
This compound specifically targets and inhibits Mpro. The catalytic dyad of Mpro, His-41 and Cys-145, is involved in a nucleophilic attack on the ester carbon of this compound.[1] This results in the formation of a covalent bond between the carbonyl indoline moiety of the compound and the Cys-145 residue of the protease, irreversibly inactivating the enzyme.[1] By inhibiting Mpro, this compound prevents the maturation of viral proteins, thereby blocking viral replication.[1]
Experimental Workflow
The overall workflow for assessing the antiviral efficacy of this compound involves parallel culture plates for determining antiviral activity and cytotoxicity. The process includes cell seeding, compound treatment, viral infection, incubation, and finally, endpoint analysis.
Data Presentation
Table 1: In Vitro Activity of this compound against SARS-CoV-2 in VeroE6 Cells
| Parameter | Value | Assay Method | Reference |
| EC50 | 15 ± 4 µM | RT-qPCR | [1] |
| CC50 | >100 µM | WST-8 Assay | [1] |
| IC50 (Mpro enzyme) | 0.32 ± 0.02 µM | FRET-based Assay | [1] |
Experimental Protocols
Note: All work with live SARS-CoV-2 must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, following all institutional and national safety guidelines.
Protocol 1: VeroE6 Cell Culture and Maintenance
-
Culture Medium: Prepare complete growth medium consisting of Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[4]
-
Cell Propagation: Culture VeroE6 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, wash the monolayer with Phosphate-Buffered Saline (PBS).
-
Dissociation: Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-7 minutes, or until cells detach.
-
Neutralization: Add 7-8 mL of complete growth medium to neutralize the trypsin and collect the cell suspension in a 15 mL conical tube.
-
Centrifugation: Centrifuge the cells at 125 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Split the cells at a ratio of 1:4 to 1:6 for routine maintenance.
Protocol 2: Antiviral Assay (EC50 Determination)
This protocol is adapted from methodologies used to test this compound and other compounds against SARS-CoV-2.[1][2][4]
-
Cell Seeding: Trypsinize and count VeroE6 cells. Seed 1 x 10⁴ cells per well in 100 µL of complete growth medium into a 96-well plate.[4] Incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 2X stock of this compound serial dilutions (e.g., from 200 µM down to 0.1 µM) in assay medium (EMEM with 2% FBS).
-
Compound Addition: The next day, remove the growth medium from the cells. Add 50 µL of the 2X this compound dilutions to the appropriate wells. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
Viral Infection: Prepare a SARS-CoV-2 stock diluted in assay medium to achieve a multiplicity of infection (MOI) of 0.01-0.05. Add 50 µL of the virus inoculum to each well (except "cells only" controls, which receive 50 µL of assay medium). The final volume in each well is 100 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.[1][2][3]
-
Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well for RNA extraction.
-
RNA Extraction: Extract viral RNA from the supernatant using a suitable viral RNA extraction kit according to the manufacturer's instructions.
-
RT-qPCR: Quantify viral RNA using a one-step RT-qPCR kit with primers and probes specific for a SARS-CoV-2 gene (e.g., N gene or E gene).
-
Data Analysis: Determine the concentration of this compound that inhibits viral replication by 50% (EC50) by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cytotoxicity Assay (CC50 Determination)
-
Cell Seeding and Treatment: Prepare a 96-well plate with cells and compound dilutions identical to the antiviral assay plate.
-
Mock Infection: Instead of adding the virus, add 50 µL of plain assay medium to each well.
-
Incubation: Incubate the plate for 72 hours under the same conditions as the antiviral assay plate.
-
Viability Assessment: Measure cell viability using a suitable method, such as a WST-8 or CellTiter-Glo® Luminescent Cell Viability Assay.
-
For WST-8: Add 10 µL of the WST-8 reagent to each well, incubate for 2-4 hours, and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the untreated control cells. Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration. The Selectivity Index (SI) can be calculated as CC50 / EC50.
References
- 1. A small molecule compound with an indole moiety inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SARS-coronavirus-2 replication in Vero E6 cells: replication kinetics, rapid adaptation and cytopathology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantitative RT-qPCR to Measure GRL-1720 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRL-1720 is a small molecule inhibitor targeting the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. By inhibiting Mpro, this compound effectively blocks the viral life cycle. Quantitative reverse transcription PCR (RT-qPCR) is a highly sensitive and specific method to assess the efficacy of antiviral compounds like this compound. This application note provides a detailed protocol for utilizing RT-qPCR to measure the reduction in viral RNA and the modulation of host cell gene expression in response to this compound treatment.
Principle
This protocol outlines two main applications of RT-qPCR to determine the efficacy of this compound:
-
Quantification of Viral Load: By measuring the levels of a specific SARS-CoV-2 gene (e.g., the N gene), the reduction in viral replication in the presence of this compound can be quantified.
-
Analysis of Host Cell Gene Expression: SARS-CoV-2 infection significantly alters host cell gene expression, particularly in pathways related to inflammation and the immune response. This protocol provides a method to measure changes in the expression of key host genes involved in the interferon and NF-κB signaling pathways, as well as pro-inflammatory cytokines, to understand the broader impact of this compound on the host's response to infection.
Materials and Reagents
-
Vero E6 cells (or other susceptible cell lines)
-
SARS-CoV-2 isolate
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit (e.g., QIAGEN RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit)
-
SYBR Green or probe-based qPCR master mix
-
Nuclease-free water
-
Forward and reverse primers for target genes (see Tables 1 and 2)
Experimental Protocols
Cell Culture and SARS-CoV-2 Infection
-
Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 24-well plates at a density that will result in 80-90% confluency at the time of infection.
-
On the day of infection, remove the culture medium and wash the cells once with PBS.
-
Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01 in a minimal volume of serum-free DMEM for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
After the 1-hour adsorption period, remove the inoculum and wash the cells twice with PBS to remove unbound virus.
-
Add fresh DMEM containing 2% FBS and varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a "no virus" control and a "vehicle" (DMSO) control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
RNA Extraction
-
After the incubation period, carefully remove and discard the cell culture supernatant.
-
Wash the cells once with PBS.
-
Lyse the cells directly in the wells using the lysis buffer provided in the RNA extraction kit.
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
Elute the RNA in nuclease-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Reverse Transcription (cDNA Synthesis)
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
For a typical 20 µL reaction, combine the following components:
-
1 µg of total RNA
-
1 µL of iScript Reverse Transcriptase
-
4 µL of 5x iScript Reaction Mix
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubate the reaction mixture according to the manufacturer's instructions (e.g., 5 min at 25°C, 20 min at 46°C, and 1 min at 95°C).
-
The resulting cDNA can be stored at -20°C.
Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix. For a 20 µL reaction using a SYBR Green-based master mix, combine:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of Nuclease-free water
-
-
Set up the qPCR plate with appropriate controls, including a no-template control (NTC) for each primer set.
-
Run the qPCR plate on a real-time PCR instrument with a thermal cycling protocol similar to the following:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt curve analysis (for SYBR Green)
-
-
Collect the fluorescence data at the end of each extension step.
Data Presentation
Table 1: Primer Sequences for SARS-CoV-2 and Host Cell Gene Expression Analysis
| Gene Target | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Viral Gene | ||
| SARS-CoV-2 N | GACCCCAAAATCAGCGAAAT | TCTGGTTACTGCCAGTTGAATCTG |
| Host Genes | ||
| Inflammatory Cytokines | ||
| IL-6 | GGTACATCCTCGACGGCATCT | GTGCCTCTTTGCTGCTTTCAC |
| TNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
| Interferon Signaling | ||
| IFN-β | CTTGGATTCCTACAAAGAAGCAGC | TCCTCCTTCTGGAACTGCTGCA[1] |
| STAT1 | ATGGCAGTCTGGCGGCTGAATT | CCAAACCAGGCTGGCACAATTG[2] |
| NF-κB Signaling | ||
| NFKB1 | ATGGCAGACGATGATCCCTAC | TCTGGATTCGCTGAGGTTATCTG |
| Housekeeping Genes | ||
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
| ACTB | CACCATTGGCAATGAGCGGTTC[3] | AGGTCTTTGCGGATGTCCACGT[3] |
| B2M | TGGAGGCGGCATTCACCATT | GCTTACATGTCTCGATCCCAC |
Note: Primer sequences should be validated for specificity and efficiency before use.
Table 2: Quantitative Analysis of this compound Efficacy
| Treatment | This compound (µM) | SARS-CoV-2 N Gene (Fold Change vs. Infected Control) | IL-6 (Fold Change vs. Infected Control) | TNF-α (Fold Change vs. Infected Control) | IFN-β (Fold Change vs. Infected Control) | STAT1 (Fold Change vs. Infected Control) | NFKB1 (Fold Change vs. Infected Control) |
| Uninfected | 0 | - | - | - | - | - | - |
| Infected | 0 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound | 1 | ||||||
| This compound | 5 | ||||||
| This compound | 10 | ||||||
| This compound | 25 | ||||||
| This compound | 50 |
Data should be presented as the mean ± standard deviation from at least three independent experiments. Fold change is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene and relative to the infected, untreated control.
Mandatory Visualization
Caption: this compound inhibits SARS-CoV-2 Mpro, blocking replication and downstream inflammatory signaling.
Caption: Workflow for assessing this compound efficacy using quantitative RT-qPCR.
References
Application Notes and Protocols for GRL-1720 Experiments: Immunocytochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunocytochemical analysis of cellular responses to GRL-1720, a potent inhibitor of the SARS-CoV-2 main protease (Mpro).[1] The following guidelines are designed to assist in the visualization and quantification of viral proteins within infected host cells, thereby offering a method to assess the antiviral efficacy of this compound at a cellular level.
Introduction
This compound is a small molecule compound that has demonstrated significant inhibitory activity against the main protease of SARS-CoV-2, a critical enzyme for viral replication.[1] By forming a covalent bond with the catalytic Cys-145 residue of Mpro, this compound effectively blocks the processing of viral polyproteins, thus halting the viral life cycle.[1] Immunocytochemistry (ICC) is a powerful technique that allows for the visualization of specific proteins within cells. This protocol describes the use of ICC to detect a key SARS-CoV-2 protein (e.g., Nucleocapsid protein) in infected cells treated with this compound, providing a qualitative and potentially quantitative measure of its antiviral effect.
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from an immunocytochemistry experiment designed to evaluate the efficacy of this compound. The data represents the percentage of infected cells positive for a viral antigen and the mean fluorescence intensity (MFI) of the viral antigen signal in infected cells.
| Treatment Group | Concentration (µM) | Percentage of Infected Cells (%) | Mean Fluorescence Intensity (Arbitrary Units) |
| Mock Infected | 0 | 0 | 5.2 ± 1.3 |
| SARS-CoV-2 Infected (Vehicle Control) | 0 | 85.6 ± 5.1 | 875.4 ± 98.2 |
| This compound | 1 | 42.3 ± 7.8 | 412.7 ± 55.6 |
| This compound | 5 | 15.8 ± 4.2 | 155.9 ± 32.1 |
| This compound | 10 | 3.1 ± 1.5 | 45.3 ± 10.8 |
Experimental Protocols
This section provides a detailed methodology for performing immunocytochemistry to assess the effect of this compound on SARS-CoV-2 infected cells.
Materials and Reagents
-
Cell Line: VeroE6 cells (or other susceptible cell line)
-
Virus: SARS-CoV-2 isolate
-
Compound: this compound
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-SARS-CoV-2 Nucleocapsid protein antibody
-
Secondary Antibody: Goat anti-rabbit IgG antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Stain: 4′,6-diamidino-2-phenylindole (DAPI)
-
Mounting Medium: Antifade mounting medium
-
Glass coverslips and microscope slides
Protocol
-
Cell Seeding:
-
Viral Infection and Compound Treatment:
-
Once the cells reach the desired confluency, remove the culture medium and infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.
-
After the incubation period, remove the viral inoculum and wash the cells twice with PBS.
-
Add fresh cell culture medium containing either vehicle control (e.g., DMSO) or varying concentrations of this compound.
-
Incubate the plates for 24-48 hours at 37°C.
-
-
Cell Fixation:
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., rabbit anti-SARS-CoV-2 Nucleocapsid) to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[5]
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) in the blocking buffer. Protect from light from this point forward.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.[7]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.[7]
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using an antifade mounting medium.[7]
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.
-
Capture images and analyze the fluorescence intensity and the number of positive cells to quantify the effect of this compound on viral protein expression.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for immunocytochemical analysis of this compound's antiviral activity.
Signaling Pathway Diagram
Caption: this compound inhibits viral replication, reducing the trigger for antiviral signaling.
References
- 1. A small molecule compound with an indole moiety inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. health.uconn.edu [health.uconn.edu]
- 3. Fluorescent (ICC) Immunocytochemistry Protocol of Cells on Coverslips: R&D Systems [rndsystems.com]
- 4. Immunocytochemistry (ICC) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. ICC-IF Standard Protocol Atlas Antibodies [atlasantibodies.com]
- 6. You are being redirected... [prosci-inc.com]
- 7. addgene.org [addgene.org]
Application Note and Protocol: FRET-based Enzymatic Inhibition Assay for GRL-1720
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRL-1720 is a potent irreversible, covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro).[1] Mpro is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins essential for viral replication.[2] Its indispensable role and high conservation among coronaviruses make it an attractive target for antiviral drug development.[2]
This document provides a detailed protocol for a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay to determine the inhibitory activity of this compound against SARS-CoV-2 Mpro. FRET assays are a sensitive and widely used method for monitoring protease activity and screening for inhibitors in a high-throughput format.[3][4][5][6] The principle of this assay relies on a synthetic peptide substrate containing a fluorophore and a quencher pair. In its intact state, the close proximity of the quencher to the fluorophore results in the suppression of the fluorescence signal. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzymatic activity.[4][7]
Principle of the FRET-based Inhibition Assay
The FRET-based assay for SARS-CoV-2 Mpro inhibition utilizes a specific peptide substrate that mimics the natural cleavage site of the enzyme. This substrate is flanked by a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl). When the substrate is intact, the energy from the excited fluorophore is transferred to the quencher, resulting in minimal fluorescence emission. In the presence of active Mpro, the peptide is cleaved, separating the fluorophore from the quencher and causing a measurable increase in fluorescence. The inhibitory effect of a compound like this compound is quantified by its ability to prevent this cleavage and thus reduce the fluorescence signal.
Caption: Principle of the FRET-based enzymatic assay for Mpro inhibition.
Quantitative Data for this compound
The following tables summarize the reported inhibitory potency of this compound against SARS-CoV-2 Mpro and its antiviral activity.
Table 1: In Vitro Enzymatic Inhibition of SARS-CoV-2 Mpro by this compound
| Parameter | Value | Reference |
| IC50 (10 min incubation) | 0.32 ± 0.02 µM | [1] |
| Ki | 2.15 ± 0.49 µM | [1] |
| kinact | 2.53 ± 0.27 min⁻¹ | [1] |
| kinact/Ki | 19,610 M⁻¹s⁻¹ ± 4,930 M⁻¹s⁻¹ | [1] |
| Inhibition Type | Irreversible, Covalent | [1] |
Table 2: Antiviral Activity of this compound against SARS-CoV-2 in Cell-Based Assays
| Cell Line | Assay Type | Parameter | Value | Reference |
| VeroE6 | RNA-qPCR | EC50 | 15 ± 4 µM | [1][8] |
| VeroE6 | Cytopathic Effect | CC50 | >100 µM | [1] |
Experimental Protocol
This protocol is designed for a 96-well or 384-well plate format suitable for microplate readers.
Materials and Reagents
-
SARS-CoV-2 Mpro: Recombinant, purified enzyme.
-
FRET Substrate: A suitable fluorescently labeled peptide substrate for Mpro (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans). The cleavage site is indicated by the arrow.
-
This compound: Stock solution in DMSO.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
DMSO: ACS grade or higher.
-
96-well or 384-well black, flat-bottom plates: Low-binding, suitable for fluorescence measurements.
-
Microplate reader: Capable of fluorescence excitation at ~340 nm and emission detection at ~490 nm.
Experimental Workflow
Caption: Experimental workflow for the FRET-based Mpro inhibition assay.
Detailed Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in assay buffer containing a final DMSO concentration of 1% (or matching the final assay concentration). Include a vehicle control (1% DMSO in assay buffer) and a no-enzyme control.
-
Thaw the Mpro enzyme and FRET substrate on ice.
-
Dilute the Mpro enzyme to the desired working concentration in cold assay buffer.
-
Dilute the FRET substrate to the desired working concentration in assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of each this compound dilution or control to the wells of the microplate.
-
Add 40 µL of diluted Mpro enzyme solution to all wells except the no-enzyme control wells (add 40 µL of assay buffer to these).
-
-
Pre-incubation:
-
Mix the plate gently by shaking for 30 seconds.
-
Pre-incubate the plate at room temperature (or 37°C) for a specified time (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 5 µL of the FRET substrate solution to all wells. The final volume in each well should be 50 µL.
-
Immediately place the plate in the microplate reader.
-
Monitor the increase in fluorescence intensity kinetically for 30-60 minutes at 37°C. Set the excitation wavelength to ~340 nm and the emission wavelength to ~490 nm. Record data every 60 seconds.
-
-
Data Analysis:
-
Determine the reaction rate (initial velocity) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Mechanism of Action of this compound
This compound acts as an irreversible inhibitor by forming a covalent bond with the catalytic cysteine residue (Cys-145) in the active site of SARS-CoV-2 Mpro.[1] The catalytic dyad, consisting of His-41 and Cys-145, is crucial for the protease's function. This compound's reactive group is attacked by the nucleophilic Cys-145, leading to the formation of a stable covalent adduct and the inactivation of the enzyme.[1]
Caption: Simplified mechanism of action for this compound inhibition of Mpro.
Troubleshooting
-
High background fluorescence: Ensure the use of black-walled plates. Check for autofluorescence of the test compounds.
-
Low signal-to-noise ratio: Optimize enzyme and substrate concentrations. Increase incubation times.
-
Inconsistent results: Ensure proper mixing and temperature control. Check the stability of reagents.
Conclusion
This FRET-based assay provides a robust and sensitive method for characterizing the inhibitory activity of this compound against SARS-CoV-2 Mpro. The detailed protocol and quantitative data presented herein will be valuable for researchers and scientists in the field of antiviral drug discovery and development. The provided diagrams offer a clear visual representation of the assay principle, experimental workflow, and the inhibitor's mechanism of action.
References
- 1. A small molecule compound with an indole moiety inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compounds halt SARS-CoV-2 replication by targeting key viral enzyme | EurekAlert! [eurekalert.org]
- 3. gelab.engr.ucr.edu [gelab.engr.ucr.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 8. researchgate.net [researchgate.net]
Determining the Potency of GRL-1720: Application Notes and Protocols for EC50 and IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) of GRL-1720, a potent inhibitor of the SARS-CoV-2 main protease (Mpro). The following sections offer a summary of its inhibitory values, its mechanism of action, and step-by-step experimental procedures.
This compound: A Covalent Inhibitor of SARS-CoV-2 Main Protease
This compound is an irreversible, covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[1][2] By targeting Mpro, this compound effectively blocks the processing of viral polyproteins, thereby halting the viral life cycle.[1]
Quantitative Data Summary
The following table summarizes the key potency values for this compound against SARS-CoV-2.
| Parameter | Value | Target/System | Reference |
| EC50 | 15 ± 4 µM | SARS-CoV-2 in VeroE6 cells | [1][3] |
| IC50 | 0.32 ± 0.02 µM | SARS-CoV-2 Mpro | [1] |
| CC50 | >100 µM | VeroE6 cells | [1] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. In this context, it represents the concentration of this compound required to inhibit viral replication in a cell-based assay by 50%.[4]
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of a specific enzyme or receptor by 50%. Here, it refers to the concentration of this compound needed to inhibit the enzymatic activity of purified SARS-CoV-2 Mpro by 50%.[5]
CC50 (Half-maximal Cytotoxic Concentration): The concentration of a substance that causes the death of 50% of cells in a given time. A high CC50 value is desirable, indicating low toxicity to host cells.[6]
Signaling Pathway and Mechanism of Action
This compound exerts its antiviral activity by covalently binding to the catalytic cysteine residue (Cys-145) in the active site of the SARS-CoV-2 main protease.[1] This irreversible binding inactivates the enzyme, preventing it from cleaving the viral polyproteins into functional proteins required for viral replication.
References
- 1. A small molecule compound with an indole moiety inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fda.gov [fda.gov]
- 5. courses.edx.org [courses.edx.org]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for Assessing GRL-1720 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic potential of GRL-1720, a small molecule inhibitor of the SARS-CoV-2 main protease (Mpro). The following protocols and resources are intended to assist researchers in generating robust and reproducible cytotoxicity data, a critical component in the preclinical assessment of this antiviral compound.
Introduction
This compound has been identified as a potent inhibitor of the SARS-CoV-2 Mpro, effectively blocking viral replication and infectivity.[1][2][3] While its primary mechanism of action is targeting a viral enzyme, it is imperative to assess its potential off-target effects on host cell viability. Cytotoxicity assays are essential for determining the therapeutic window of this compound, ensuring that its effective antiviral concentration is significantly lower than the concentration that induces host cell death. Previous studies have indicated that this compound has a 50% cytotoxic concentration (CC50) greater than 100 µM in VeroE6 cells, suggesting a favorable preliminary safety profile.[1][2]
This document outlines several standard and reliable methods for quantifying the cytotoxicity of this compound in vitro. These assays are based on different cellular functions and endpoints, providing a multi-faceted approach to cytotoxicity assessment.
Data Presentation: Summary of Key Cytotoxicity Assays
The selection of a suitable cytotoxicity assay depends on the specific research question, cell type, and available equipment. The following table summarizes the principles, advantages, and disadvantages of the recommended assays for assessing this compound cytotoxicity.
| Assay | Principle | Endpoint Measurement | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[4][5][6] | Colorimetric (absorbance at 570 nm) | Inexpensive, well-established, and suitable for high-throughput screening. | Can be affected by compounds that alter cellular metabolism; formazan crystals require solubilization. |
| Neutral Red (NR) Uptake Assay | Incorporation and accumulation of the supravital dye Neutral Red in the lysosomes of viable cells.[7][8][9][10][11] | Colorimetric (absorbance at 540 nm) | Distinguishes between viable, damaged, and dead cells; sensitive and reproducible. | Can be influenced by compounds that affect lysosomal pH. |
| Lactate Dehydrogenase (LDH) Release Assay | Measurement of the activity of LDH, a stable cytosolic enzyme, released into the cell culture medium upon cell membrane damage.[12][13][14][15] | Colorimetric (absorbance at 490 nm) | Non-destructive to remaining viable cells; allows for kinetic measurements from the same sample. | May not detect cytotoxicity that does not involve membrane rupture; serum in the media can contain LDH, leading to high background. |
| CellTiter-Glo® Luminescent Cell Viability Assay | Quantitation of ATP, an indicator of metabolically active cells, using a luciferase-based reaction.[16][17][18][19][20] | Luminescence | Highly sensitive, rapid "add-mix-measure" protocol, and suitable for high-throughput screening. | Requires a luminometer; can be affected by compounds that interfere with luciferase or ATP metabolism. |
Experimental Protocols
The following are detailed protocols for the recommended cytotoxicity assays. It is crucial to include appropriate controls in each experiment, including vehicle-treated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Materials:
-
This compound
-
Cell line (e.g., VeroE6, A549, or other relevant cell lines)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
MTT solvent (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the this compound concentration to determine the CC50 value.
Neutral Red (NR) Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[7][9][10]
Materials:
-
This compound
-
Cell line
-
Complete cell culture medium
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
NR Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Discard the Neutral Red solution and wash the cells with PBS.
-
Dye Extraction: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NR uptake relative to the control and determine the CC50.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH into the culture medium following loss of membrane integrity.[12][14]
Materials:
-
This compound
-
Cell line
-
Complete cell culture medium (low serum recommended)
-
LDH assay kit (commercially available)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's instructions, taking into account the spontaneous and maximum LDH release controls.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, a marker of metabolically active cells.[16][18][19]
Materials:
-
This compound
-
Cell line
-
Complete cell culture medium
-
CellTiter-Glo® Reagent (commercially available)
-
Opaque-walled 96-well microplates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol.
-
Incubation: Incubate for the desired exposure time.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of viability relative to the control and determine the CC50.
Mandatory Visualizations
Signaling Pathways in Drug-Induced Cytotoxicity
The following diagrams illustrate common signaling pathways that can be activated by small molecule compounds, leading to cytotoxicity. While the specific off-target effects of this compound are not yet fully elucidated, these pathways represent plausible mechanisms of drug-induced cell death.
Caption: Intrinsic (Mitochondrial) Apoptosis Pathway.
Caption: Extrinsic (Death Receptor) Apoptosis Pathway.
Caption: Oxidative Stress-Induced Cytotoxicity.
Experimental Workflow
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.
Caption: General Cytotoxicity Assay Workflow.
References
- 1. A small molecule compound with an indole moiety inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spring8.or.jp [spring8.or.jp]
- 3. researchgate.net [researchgate.net]
- 4. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. qualitybiological.com [qualitybiological.com]
- 10. [PDF] Neutral red uptake assay for the estimation of cell viability/cytotoxicity | Semantic Scholar [semanticscholar.org]
- 11. iivs.org [iivs.org]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. tiarisbiosciences.com [tiarisbiosciences.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
Practical Guide to Using GRL-1720 in a Laboratory Setting
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GRL-1720 is a small molecule compound containing an indoline moiety that has been identified as a potent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro).[1] Mpro is a viral enzyme crucial for the replication of SARS-CoV-2, making it a prime target for antiviral drug development.[2][3] this compound acts as an irreversible, covalent inhibitor of SARS-CoV-2 Mpro.[1] This document provides a practical guide for the use of this compound in a laboratory setting, including summaries of its activity, detailed experimental protocols, and diagrams of relevant pathways and workflows.
Data Presentation
The following table summarizes the quantitative data reported for this compound's inhibitory activity against SARS-CoV-2.
| Parameter | Value | Assay Type | Cell Line (if applicable) | Reference |
| IC50 | 0.32 ± 0.02 µM | In vitro enzymatic assay (10 min incubation) | N/A | [1] |
| Ki | 2.15 ± 0.49 μM | Time-dependent inhibition kinetics | N/A | [1] |
| kinact | 2.53 ± 0.27 min−1 | Time-dependent inhibition kinetics | N/A | [1] |
| kinact/Ki | 19,610 M−1s−1 | Second-order rate constant | N/A | [1] |
| EC50 | 15 ± 4 µM | VeroE6 cell-based assay (RNA-qPCR) | VeroE6 | [1] |
| CC50 | >100 µM | VeroE6 cell-based assay | VeroE6 | [1] |
Signaling Pathway and Mechanism of Action
This compound targets the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle. Mpro is a cysteine protease that cleaves the viral polyproteins (pp1a and pp1ab) at multiple sites to release functional non-structural proteins (nsps) that are essential for viral replication and transcription.
The proposed mechanism of action for this compound involves a nucleophilic attack on the ester carbon of the compound by the catalytic dyad (His-41 and Cys-145) of Mpro.[1] This results in the formation of a covalent bond between the carbonyl indoline moiety of this compound and the Cys-145 residue of the enzyme, leading to its irreversible inhibition.[1]
References
- 1. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sensitive and Specific Immunohistochemistry Protocol for Nucleocapsid Protein from All Common SARS-CoV-2 Virus Strains in Formalin-Fixed, Paraffin Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of GRL-1720
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRL-1720 is an investigational small molecule compound that has demonstrated in vitro activity as a covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro or 3CLpro).[1] The main protease is essential for viral replication, making it a prime target for antiviral therapeutics. These application notes provide a comprehensive guide for the preclinical in vivo evaluation of this compound, outlining experimental designs, detailed protocols, and data presentation strategies to assess its efficacy, pharmacokinetics, and safety in established animal models of SARS-CoV-2 infection.
Mechanism of Action
This compound acts as an irreversible inhibitor of the SARS-CoV-2 main protease. It forms a covalent bond with the catalytic cysteine residue (Cys-145) in the active site of the enzyme. This covalent modification incapacitates the protease, thereby preventing the cleavage of viral polyproteins into their functional non-structural proteins. The inhibition of this crucial step in the viral life cycle ultimately blocks viral replication.[1]
In Vivo Experimental Design
The following experimental designs are proposed to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound. The two primary recommended animal models are the K18-hACE2 transgenic mouse model and the Syrian hamster model, both of which are well-established for SARS-CoV-2 research.[2][3][4][5][6][7]
Efficacy Studies in a SARS-CoV-2 Infection Model
Objective: To determine the antiviral efficacy of this compound in reducing viral load and mitigating disease pathology in a relevant animal model of SARS-CoV-2 infection.
Animal Model: K18-hACE2 transgenic mice or Syrian hamsters.
Experimental Groups:
-
Group 1: Vehicle control (e.g., PBS or appropriate vehicle for this compound formulation)
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (Medium Dose)
-
Group 4: this compound (High Dose)
-
Group 5: Positive Control (e.g., Nirmatrelvir or another approved antiviral)
Key Readouts:
-
Viral load in lung tissue and nasal turbinates (RT-qPCR and TCID50 assay).
-
Histopathological analysis of lung tissue.
-
Clinical signs of disease (body weight, clinical scoring).
-
Cytokine and chemokine profiling in lung homogenates.
Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in healthy animals.
Animal Model: C57BL/6 mice or Sprague-Dawley rats.
Experimental Design:
-
Single ascending dose study.
-
Intravenous (IV) and oral (PO) administration to determine bioavailability.
Key Readouts:
-
Plasma concentrations of this compound over time.
-
Calculation of key PK parameters (Cmax, Tmax, AUC, half-life, bioavailability).
Toxicology Studies
Objective: To assess the safety profile and potential toxicity of this compound.
Animal Model: C57BL/6 mice or Sprague-Dawley rats.
Experimental Design:
-
Acute toxicity study (single high dose).
-
Repeated-dose toxicity study (e.g., 7 or 14 days of daily dosing).
Key Readouts:
-
Mortality and clinical observations.
-
Body weight changes.
-
Hematology and clinical chemistry.
-
Gross pathology and histopathology of major organs.
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in K18-hACE2 Mice
1. Animal Handling and Acclimatization:
-
House 8-12 week old K18-hACE2 mice in a BSL-3 facility.
-
Provide a 7-day acclimatization period.
2. This compound Formulation and Dosing:
-
Prepare a formulation of this compound suitable for oral gavage (e.g., in 0.5% methylcellulose).
-
Dose volumes should be based on the most recent body weight.
3. SARS-CoV-2 Infection:
-
Anesthetize mice with isoflurane.
-
Intranasally inoculate with a sublethal dose of a mouse-adapted SARS-CoV-2 strain (e.g., 10^4 PFU in 30 µL of PBS).
4. Treatment Administration:
-
Initiate treatment with this compound or vehicle control either prophylactically (e.g., 4 hours before infection) or therapeutically (e.g., 12 hours post-infection).
-
Administer treatment once or twice daily via oral gavage for a specified duration (e.g., 4 days).
5. Monitoring:
-
Record body weight and clinical scores daily.
-
Euthanize animals if they reach pre-defined humane endpoints.
6. Sample Collection and Analysis (at a pre-determined endpoint, e.g., Day 4 post-infection):
-
Collect blood via cardiac puncture for serum analysis.
-
Perfuse lungs with PBS and harvest the left lobe for viral load quantification and the right lobes for histopathology.
-
Homogenize the left lung lobe for viral RNA extraction (RT-qPCR) and infectious virus titration (TCID50 assay).
-
Fix the right lung lobes in 10% neutral buffered formalin for histopathological processing.
Protocol 2: Pharmacokinetic Profiling of this compound
1. Animal Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg).
2. Dosing and Sample Collection:
-
Administer a single dose of this compound.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
3. Bioanalysis:
-
Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.
4. Data Analysis:
-
Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between experimental groups.
Table 1: In Vitro Activity Profile of this compound
| Parameter | Value | Reference |
| Target | SARS-CoV-2 Main Protease (Mpro) | [1] |
| Mechanism of Action | Covalent, Irreversible Inhibitor | [1] |
| IC50 (Enzymatic Assay) | 0.32 ± 0.02 µM (10 min incubation) | [1] |
| EC50 (VeroE6 cells) | 15 ± 4 µM | [1] |
| CC50 (VeroE6 cells) | >100 µM | [1] |
Table 2: Hypothetical In Vivo Efficacy of this compound in K18-hACE2 Mice (Illustrative Data)
| Treatment Group | Mean Body Weight Change (Day 4) | Lung Viral Titer (log10 PFU/g) | Lung Histopathology Score |
| Vehicle Control | -15% | 6.5 ± 0.5 | 3.5 ± 0.5 |
| This compound (10 mg/kg) | -8% | 5.2 ± 0.6 | 2.1 ± 0.4 |
| This compound (30 mg/kg) | -4% | 4.1 ± 0.4 | 1.2 ± 0.3 |
| This compound (100 mg/kg) | -1% | 3.0 ± 0.5 | 0.8 ± 0.2 |
| Positive Control | -2% | 3.5 ± 0.3 | 1.0 ± 0.2 |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Mice (Illustrative Data)
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.1 | 1.0 |
| AUC (ng*h/mL) | 3000 | 6000 |
| Half-life (h) | 2.5 | 3.0 |
| Bioavailability (%) | - | 40% |
Conclusion
The provided application notes and protocols offer a robust framework for the in vivo characterization of this compound. A systematic evaluation of its efficacy, pharmacokinetics, and safety is crucial for its continued development as a potential therapeutic agent for COVID-19. The use of established animal models and standardized protocols will ensure the generation of high-quality, reproducible data to support future clinical investigations.
References
- 1. A small molecule compound with an indole moiety inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of K18-hACE2 Mice as a Model of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. K18-hACE2 mice develop respiratory disease resembling severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syrian hamsters as a small animal model for SARS-CoV-2 infection and countermeasure development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syrian hamsters as a small animal model for SARS-CoV-2 infection and countermeasure development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SARS-CoV-2 Syrian Hamster Model - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for the Synthesis and Evaluation of GRL-1720, a SARS-CoV-2 Main Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of GRL-1720, a potent irreversible inhibitor of the SARS-CoV-2 main protease (Mpro). Detailed protocols for its synthesis and characterization, as well as for in vitro and cell-based antiviral assays, are provided to facilitate its use in research and drug development settings.
Introduction
This compound is a small molecule inhibitor containing an indole moiety that targets the main protease (Mpro, also known as 3CLpro) of SARS-CoV-2, the causative agent of COVID-19.[1][2] Mpro is a viral cysteine protease essential for the cleavage of viral polyproteins, a critical step in the viral replication cycle. The high degree of conservation of Mpro among coronaviruses and its distinction from human proteases make it an attractive target for antiviral drug development. This compound has been identified as a potent inhibitor of SARS-CoV-2 Mpro and demonstrates significant antiviral activity in cell-based assays.[1][2]
Mechanism of Action
This compound acts as an irreversible, covalent inhibitor of the SARS-CoV-2 main protease.[1] The inhibitor's electrophilic "warhead" forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro. This covalent modification permanently inactivates the enzyme, thereby preventing the processing of viral polyproteins and halting viral replication. The time-dependent inhibition kinetics of this compound are consistent with this irreversible mechanism of action.[1]
Caption: Mechanism of SARS-CoV-2 Mpro inhibition by this compound.
Quantitative Biological Data
The biological activity of this compound has been characterized through enzymatic and cell-based assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay System | Reference |
| IC50 (Mpro inhibition) | 0.32 ± 0.02 µM | FRET-based enzymatic assay (10 min incubation) | [1] |
| kinact/Ki | 19,610 M-1s-1 | Time-dependent inhibition kinetics | [1] |
| EC50 (Antiviral activity) | 15 ± 4 µM | VeroE6 cell-based assay with RNA-qPCR | [1][2] |
| CC50 (Cytotoxicity) | >100 µM | VeroE6 cells | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (5-chloro-3-pyridinyl 1H-indole-4-carboxylate)
This protocol describes the synthesis of a compound identified as a potent SARS-CoV-2 Mpro inhibitor, believed to be this compound or a closely related analog. The synthesis involves the esterification of 1H-indole-4-carboxylic acid with 5-chloro-3-pyridinol.
Materials and Reagents:
-
Methyl-1H-indole-4-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H2O)
-
5-chloro-3-pyridinol
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH2Cl2)
-
Sodium bicarbonate (NaHCO3) solution
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Hydrolysis of the Methyl Ester:
-
To a solution of methyl-1H-indole-4-carboxylate in a mixture of THF and water, add 1M LiOH.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1M HCl to pH 4-5 and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to obtain 1H-indole-4-carboxylic acid.
-
-
Esterification:
-
To a solution of the obtained 1H-indole-4-carboxylic acid in CH2Cl2, add 5-chloro-3-pyridinol, EDC, and DMAP.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with aqueous NaHCO3 solution.
-
Separate the organic layer, dry it over anhydrous Na2SO4, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product, 5-chloro-3-pyridinyl 1H-indole-4-carboxylate.
-
Caption: Workflow for the synthesis of this compound.
Protocol 2: SARS-CoV-2 Mpro FRET-based Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against SARS-CoV-2 Mpro.
Materials and Reagents:
-
Recombinant, purified SARS-CoV-2 Mpro
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (this compound) and positive control inhibitor (e.g., GC376)
-
Black, 96- or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in DMSO.
-
In the microplate, add the assay buffer, followed by the diluted compounds.
-
Add the SARS-CoV-2 Mpro solution to all wells except the no-enzyme control wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader (Excitation: ~340 nm, Emission: ~490 nm).
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for the SARS-CoV-2 Mpro FRET-based inhibition assay.
Protocol 3: VeroE6 Cell-based Antiviral and Cytotoxicity Assay
This protocol describes a cell-based assay to evaluate the antiviral efficacy (EC50) and cytotoxicity (CC50) of this compound against SARS-CoV-2.
Materials and Reagents:
-
VeroE6 cells
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
SARS-CoV-2 viral stock
-
This compound and control compounds
-
96-well cell culture plates
-
Reagents for quantifying cell viability (e.g., CellTiter-Glo) or viral RNA (qRT-PCR)
-
Plate reader for luminescence or qRT-PCR instrument
Procedure:
Antiviral Efficacy (EC50):
-
Seed VeroE6 cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the culture medium from the cells and add the diluted compounds.
-
Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI).
-
Incubate the plates for 48-72 hours.
-
Quantify the viral load in the supernatant using qRT-PCR or assess the cytopathic effect (CPE) inhibition.
-
For CPE inhibition, measure cell viability using a reagent like CellTiter-Glo.
-
Calculate the percent inhibition of viral replication or CPE for each compound concentration.
-
Plot the percent inhibition versus the logarithm of the compound concentration and determine the EC50 value.
Cytotoxicity (CC50):
-
Seed VeroE6 cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the culture medium from the cells and add the diluted compounds (no virus is added).
-
Incubate the plates for the same duration as the antiviral assay.
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo).
-
Calculate the percent cytotoxicity for each compound concentration relative to untreated control cells.
-
Plot the percent cytotoxicity versus the logarithm of the compound concentration and determine the CC50 value.
Caption: Workflow for the VeroE6 cell-based antiviral and cytotoxicity assays.
References
- 1. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule compound with an indole moiety inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GRL-1720 Technical Support Center: Troubleshooting Solubility in Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with GRL-1720 in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro. By inhibiting this essential viral enzyme, this compound blocks the cleavage of viral polyproteins, a crucial step in the viral replication cycle. This ultimately prevents the virus from producing functional proteins required for its propagation.
Q2: What are the general physicochemical properties of this compound?
A2: Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2835511-03-8 | [1] |
| Molecular Weight | 274.70 g/mol | [1] |
| Chemical Formula | C₁₄H₁₁ClN₂O₂ | [1] |
Q3: How should I store this compound?
A3: For optimal stability, this compound powder should be stored under the following conditions:
-
Short-term (days to weeks): 0 - 4°C, dry and dark.
-
Long-term (months to years): -20°C, dry and dark.[1]
Stock solutions in solvent should be stored at -80°C for up to 6 months or -20°C for up to 1 month.
Troubleshooting Guide for this compound Solubility Issues
Q4: I am observing precipitation of this compound in my assay. What are the common causes and solutions?
A4: Precipitation of this compound in aqueous assay buffers is a common issue and can be attributed to several factors. The primary cause is the hydrophobic nature of the compound, leading to poor solubility in aqueous solutions.
Common Causes:
-
High final concentration: The concentration of this compound in the final assay volume may exceed its solubility limit in the aqueous buffer.
-
Low DMSO tolerance of the assay: While this compound is soluble in DMSO, the final concentration of DMSO in the assay may be too low to maintain its solubility, or high concentrations of DMSO may be detrimental to the experimental system (e.g., enzyme activity or cell viability).
-
Buffer composition: The pH, ionic strength, and presence of certain salts in the assay buffer can influence the solubility of the compound.
-
Improper stock solution preparation: The initial stock solution in DMSO may not have been fully dissolved.
Troubleshooting Steps:
-
Optimize DMSO Concentration: Determine the maximum tolerable DMSO concentration in your assay that does not affect the biological system. Whenever possible, maintain a final DMSO concentration of 0.1% to 0.5%.
-
Prepare a High-Concentration Stock in 100% DMSO: Ensure this compound is fully dissolved in 100% DMSO before preparing intermediate dilutions. Sonication or gentle warming (to no more than 37°C) can aid in dissolution.
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock into your aqueous assay buffer. This gradual change in solvent polarity can help prevent precipitation.
-
Solubility Test: Before running your main experiment, perform a small-scale solubility test. Prepare a series of dilutions of your this compound stock solution into the final assay buffer and visually inspect for any precipitation or cloudiness after a relevant incubation period.
-
Consider Additives: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.05%) or a solubilizing agent like cyclodextrin to the assay buffer can improve the solubility of hydrophobic compounds. However, the compatibility of these additives with your specific assay must be validated.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mM * Molecular Weight (274.70 g/mol ) * Volume (L) * 1000 mg/g
-
Weigh the calculated amount of this compound powder into a sterile tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Table for Preparing this compound Stock Solutions in DMSO:
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound |
| 1 mM | 3.64 mL |
| 5 mM | 0.728 mL |
| 10 mM | 0.364 mL |
| 20 mM | 0.182 mL |
Protocol 2: In Vitro Assay with this compound (Example: VeroE6 Cell-Based Assay)
This protocol provides a general workflow for using this compound in a cell-based antiviral assay.
Materials:
-
VeroE6 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
SARS-CoV-2 virus stock
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
Procedure:
-
Seed VeroE6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
On the day of the experiment, prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells, typically ≤ 0.5%.
-
Remove the growth medium from the cells and add the medium containing the diluted this compound.
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Include appropriate controls: cells with virus but no compound (vehicle control), and cells with no virus and no compound (mock-infected control).
-
Incubate the plates for the desired period (e.g., 48-72 hours).
-
Assess the antiviral activity of this compound by a suitable method, such as quantifying viral RNA by RT-qPCR, measuring cytopathic effect (CPE), or performing an immunoassay for a viral antigen. The EC₅₀ value for this compound in a VeroE6 cell-based assay has been reported as 15 ± 4 μM.[2]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound.
References
optimizing GRL-1720 concentration for antiviral effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of GRL-1720 for its antiviral effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of antiviral action for this compound?
A1: this compound is an irreversible, covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro)[1]. Mpro is a critical enzyme for viral replication, as it cleaves viral polyproteins into functional proteins[2][3]. This compound forms a covalent bond with the catalytic cysteine residue (Cys-145) in the Mpro active site, thereby inactivating the enzyme and blocking viral replication[1][4].
Q2: What is the recommended starting concentration range for this compound in cell culture experiments?
A2: Based on published data, a starting concentration range of 1 µM to 100 µM is recommended for in vitro experiments. The reported 50% effective concentration (EC50) for this compound against SARS-CoV-2 in VeroE6 cells is approximately 15 ± 4 µM[1].
Q3: What is the cytotoxicity profile of this compound?
A3: this compound has shown low cytotoxicity in cell culture. The 50% cytotoxic concentration (CC50) in VeroE6 cells is reported to be greater than 100 µM[1]. This provides a favorable therapeutic window for its antiviral activity.
Q4: Which cell lines are suitable for testing the antiviral activity of this compound?
A4: VeroE6 cells, which are highly permissive to SARS-CoV-2 infection, have been commonly used in studies with this compound[1][2]. Other cell lines susceptible to SARS-CoV-2 infection, such as Calu-3 and Caco-2, could also be considered.
Q5: How can I determine the optimal concentration of this compound for my specific experimental setup?
A5: The optimal concentration should be determined empirically in your specific cell line and with your virus strain. This is typically achieved by performing a dose-response experiment where a range of this compound concentrations are tested for their ability to inhibit viral replication. Key parameters to determine are the EC50 and the CC50 to calculate the selectivity index (SI = CC50/EC50).
Data Presentation
Table 1: In Vitro Activity of this compound against SARS-CoV-2
| Parameter | Cell Line | Value | Reference |
| EC50 | VeroE6 | 15 ± 4 µM | [1] |
| CC50 | VeroE6 | > 100 µM | [1] |
| IC50 (Mpro inhibition) | - | 0.32 ± 0.02 µM | [1] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is to determine the CC50 of this compound.
Materials:
-
Cells (e.g., VeroE6)
-
Complete growth medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells and medium without this compound as a vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using non-linear regression analysis.
Plaque Reduction Assay
This protocol is to determine the EC50 of this compound.
Materials:
-
Confluent monolayer of cells (e.g., VeroE6) in 6-well plates
-
SARS-CoV-2 virus stock
-
This compound stock solution
-
Serum-free medium
-
Overlay medium (e.g., 1.2% Avicel or 0.6% agarose in 2x DMEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%)
Procedure:
-
Prepare serial dilutions of the virus stock in serum-free medium.
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with 100-200 plaque-forming units (PFU) of SARS-CoV-2 for 1 hour at 37°C.
-
During infection, prepare serial dilutions of this compound in the overlay medium.
-
After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.
-
Add 2 mL of the this compound-containing overlay medium to each well. Include a well with overlay medium without this compound as a virus control.
-
Incubate the plates at 37°C for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin for at least 4 hours.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration relative to the virus control and determine the EC50 value using non-linear regression analysis.
Troubleshooting Guides
Issue 1: High variability in EC50/CC50 results between experiments.
-
Possible Cause: Inconsistent cell health or passage number.
-
Solution: Use cells at a consistent, low passage number. Ensure cells are healthy and in the logarithmic growth phase before seeding.
-
-
Possible Cause: Inaccurate pipetting or serial dilutions.
-
Solution: Calibrate pipettes regularly. Use fresh tips for each dilution. Mix each dilution thoroughly.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.
-
Issue 2: No significant antiviral effect observed even at high concentrations of this compound.
-
Possible Cause: Inactive compound.
-
Solution: Verify the integrity and purity of the this compound stock. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Virus strain is resistant to the inhibitor.
-
Solution: Sequence the Mpro gene of the virus strain to check for mutations in the active site.
-
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Optimize the multiplicity of infection (MOI) and incubation time.
-
Issue 3: High background or false positives in the assay.
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly test cell cultures for mycoplasma and other contaminants. Practice good aseptic technique.
-
-
Possible Cause: Compound precipitates at high concentrations.
-
Solution: Check the solubility of this compound in the culture medium. If precipitation is observed, consider using a lower concentration range or a different solvent.
-
Visualizations
Caption: Mechanism of this compound antiviral activity.
Caption: Workflow for determining this compound antiviral efficacy.
References
- 1. A small molecule compound with an indole moiety inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advancements in Antiviral Drug Development: Comprehensive Insights into Design Strategies and Mechanisms Targeting Key Viral Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
overcoming GRL-1720 instability in experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GRL-1720. Our aim is to help you overcome common challenges and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound chemically unstable in experimental conditions?
There is no direct evidence in the published literature to suggest that this compound is inherently chemically unstable under standard experimental conditions. The observed "instability" in some assays, such as a decrease in the melting temperature (Tm) of the target protein, SARS-CoV-2 Main Protease (Mpro), is a direct consequence of this compound's mechanism of action as a covalent inhibitor.[1] The formation of a covalent bond between this compound and Mpro can lead to a less thermally stable protein-inhibitor complex.[1]
Q2: What is the mechanism of action of this compound?
This compound is an irreversible covalent inhibitor of the SARS-CoV-2 Main Protease (Mpro).[1] It forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro, thereby inactivating the enzyme and blocking viral replication.[1]
Q3: Is this compound prone to aggregation in solution?
While aggregation is a potential concern for many small molecules in early drug discovery, there are no specific reports of this compound being prone to aggregation. However, it is good practice to be mindful of potential aggregation.
Q4: What are the known off-target effects of this compound?
The provided search results do not contain specific information about the off-target effects of this compound. As a covalent inhibitor with a reactive electrophile, there is a theoretical potential for off-target reactions with other nucleophilic residues on other proteins. It is recommended to perform appropriate selectivity profiling to assess any potential off-target activities in your system of interest.
Troubleshooting Guides
Issue 1: Variability in IC50/EC50 Values
| Possible Cause | Troubleshooting Step |
| Time-dependent inhibition: As a covalent inhibitor, the IC50 of this compound is dependent on the pre-incubation time with the target enzyme. | Standardize the pre-incubation time across all experiments. Report the pre-incubation time when reporting IC50 values. |
| Assay conditions: Differences in buffer composition, pH, temperature, or enzyme/substrate concentrations can affect inhibitory activity. | Ensure consistent assay conditions for all experiments. Refer to the detailed experimental protocols for recommended conditions. |
| Compound degradation: While not reported to be a major issue, improper storage or handling could lead to degradation. | Store this compound as recommended by the supplier. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Aggregation: At higher concentrations, small molecules can form aggregates that can lead to non-specific inhibition. | Visually inspect solutions for any precipitation. Consider using techniques like dynamic light scattering (DLS) to check for aggregation if inconsistent results persist. Including a small percentage of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help mitigate aggregation. |
Issue 2: Apparent "Instability" or Precipitation of Target Protein
| Possible Cause | Troubleshooting Step |
| Target destabilization: Covalent modification by this compound can decrease the thermal stability of Mpro.[1] | This is an expected outcome of the covalent binding and not necessarily an issue with the experiment. This property can be used to confirm target engagement using techniques like differential scanning fluorimetry (DSF). |
| High inhibitor concentration: Very high concentrations of this compound might lead to non-specific interactions and protein precipitation. | Use the lowest effective concentration of this compound as determined by dose-response experiments. |
| Buffer incompatibility: The buffer composition may not be optimal for the protein-inhibitor complex. | Ensure the buffer conditions are optimized for the stability of the target protein. |
Issue 3: Suspected Off-Target Effects or Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| Non-specific covalent modification: The reactive nature of covalent inhibitors can lead to reactions with other cellular proteins. | Include appropriate negative controls, such as a structurally similar but non-reactive analog of this compound if available. Perform proteomic-based target identification studies to identify potential off-target proteins. |
| Cytotoxicity: High concentrations of any compound can induce cellular stress and toxicity. | Determine the 50% cytotoxic concentration (CC50) in your cell line of interest and work with this compound at concentrations well below this value for antiviral assays.[1] |
| Artifacts from indole moiety: Indole-containing compounds can sometimes interfere with certain assay formats. | If using fluorescence-based assays, check for any intrinsic fluorescence of this compound at the excitation and emission wavelengths used. Consider using orthogonal assay formats to confirm findings. |
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 0.32 ± 0.02 µM | SARS-CoV-2 Mpro enzymatic assay (10 min pre-incubation) | [1] |
| EC50 | 15 ± 4 µM | VeroE6 cells (SARS-CoV-2 infection) | [1] |
| CC50 | >100 µM | VeroE6 cells | [1] |
| Ki | 2.15 ± 0.49 µM | SARS-CoV-2 Mpro | [1] |
| kinact | 2.53 ± 0.27 min⁻¹ | SARS-CoV-2 Mpro | [1] |
| kinact/Ki | 19,610 M⁻¹s⁻¹ | SARS-CoV-2 Mpro | [1] |
Thermal Shift Assay (DSF) Data for SARS-CoV-2 Mpro
| This compound Concentration | ΔTm (°C) | Reference |
| 5 µM | -2.6 | [1] |
| 50 µM | -4.24 | [1] |
| 100 µM | -5.68 | [1] |
Experimental Protocols
SARS-CoV-2 Mpro Enzymatic Assay
This protocol is based on the methods used to characterize the inhibitory activity of this compound against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic substrate: DABCYL-KTSAVLQ↓SGFRKME-EDANS
-
Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound stock solution (in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the Mpro enzyme to the assay buffer.
-
Add the this compound dilutions to the wells containing the enzyme.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10, 30, 60 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.
Antiviral Assay in VeroE6 Cells
This protocol describes a general method for evaluating the antiviral activity of this compound against SARS-CoV-2 in a cell-based assay.
Materials:
-
VeroE6 cells
-
SARS-CoV-2 viral stock
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Reagents for quantifying viral load (e.g., RT-qPCR) or cytopathic effect (CPE)
Procedure:
-
Seed VeroE6 cells in a 96-well plate and incubate overnight to form a monolayer.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the culture medium from the cells and infect with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After a 1-hour incubation period, remove the virus-containing medium and wash the cells.
-
Add the medium containing the different concentrations of this compound.
-
Incubate the plates for 48-72 hours.
-
Assess the antiviral activity by either:
-
RT-qPCR: Quantify the viral RNA in the cell supernatant.
-
CPE Assay: Visually score the cytopathic effect or use a cell viability assay (e.g., MTS or CellTiter-Glo).
-
-
Calculate the EC50 value from the dose-response curve.
Visualizations
Caption: Mechanism of irreversible covalent inhibition of SARS-CoV-2 Mpro by this compound.
Caption: General experimental workflow for characterizing a covalent inhibitor like this compound.
References
Technical Support Center: GRL-1720 - Identifying and Mitigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of GRL-1720, a covalent inhibitor of the SARS-CoV-2 main protease (Mpro). The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor that contains an indoline moiety.[1] It acts as an irreversible, covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[1] this compound blocks the infectivity and cytopathicity of SARS-CoV-2 by specifically targeting Mpro.[1]
Q2: What are off-target effects and why are they a concern when working with this compound?
Off-target effects are unintended interactions of a small molecule inhibitor, like this compound, with proteins or other biomolecules that are not the intended target (Mpro).[2] These interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to assess the selectivity of the inhibitor.[2][3]
Q3: Has the selectivity profile of this compound been published?
Q4: What general strategies can be employed to minimize potential off-target effects of this compound?
To minimize the risk of off-target effects, it is advisable to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required for Mpro inhibition to reduce the likelihood of engaging lower-affinity off-targets.[2]
-
Employ structurally distinct inhibitors: Use another inhibitor with a different chemical structure that also targets Mpro to confirm that the observed phenotype is a result of on-target inhibition.[2]
-
Perform control experiments: Always include vehicle-only controls in your experiments to distinguish compound-specific effects from other experimental variables.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues that may arise during experiments with this compound, potentially indicating off-target effects.
Issue 1: Observed cellular phenotype is inconsistent with the known function of SARS-CoV-2 Mpro.
-
Possible Cause: The observed phenotype may be a result of this compound interacting with unintended host cell proteins.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations. An on-target effect should correlate with the IC50 for Mpro, while off-target effects may appear at higher concentrations.[2]
-
Validate with a Secondary Inhibitor: Treat cells with a structurally different Mpro inhibitor. If the phenotype is not replicated, it is likely an off-target effect of this compound.[2]
-
Conduct a Rescue Experiment: If possible in your system, express a mutant version of Mpro that is resistant to this compound. If the phenotype is not reversed, it suggests the involvement of other targets.[2]
-
Issue 2: this compound exhibits significant cytotoxicity at concentrations required for Mpro inhibition.
-
Possible Cause: this compound may be interacting with essential host cell proteins, leading to toxicity.
-
Troubleshooting Steps:
-
Lower the Inhibitor Concentration: Determine the minimal concentration needed for on-target inhibition and use concentrations at or slightly above the IC50 for Mpro.[2]
-
Profile for Off-Target Liabilities: Submit this compound for screening against a broad panel of kinases, proteases, or other relevant protein families to identify potential off-targets that could mediate toxicity.[2]
-
Counter-Screen in a Target-Negative Cell Line: If a suitable cell line that does not express a potential off-target is available, test for toxicity. Persistence of toxicity would point towards other off-targets.
-
Quantitative Data Summary
When assessing the selectivity of this compound, quantitative data should be organized for clear interpretation. Below are example tables for presenting data from kinase and protease profiling studies.
Table 1: Example Kinase Selectivity Profile for this compound
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| Mpro (On-Target) | 98% | 320[1] |
| Kinase A | 15% | >10,000 |
| Kinase B | 85% | 500 |
| Kinase C | 5% | >10,000 |
| ... | ... | ... |
Table 2: Example Protease Selectivity Profile for this compound
| Protease Target | Percent Inhibition at 1 µM | IC50 (nM) |
| Mpro (On-Target) | 98% | 320[1] |
| Cathepsin L | 25% | >10,000 |
| Trypsin | 10% | >10,000 |
| Caspase-3 | 90% | 450 |
| ... | ... | ... |
Key Experimental Protocols
Below are detailed methodologies for key experiments to identify the off-target effects of this compound.
Protocol 1: Activity-Based Protein Profiling (ABPP) for Covalent Inhibitor Selectivity
ABPP is a powerful technique to identify the protein interaction landscape of covalent inhibitors like this compound in a native biological system.[4][5]
-
Probe Synthesis: Synthesize a derivative of this compound that includes a "clickable" tag (e.g., an alkyne or azide) for subsequent detection.
-
Cell/Lysate Treatment: Treat cells or cell lysates with the tagged this compound probe at various concentrations and for different durations.
-
Click Chemistry: After incubation, lyse the cells (if treated whole) and perform a click reaction to attach a reporter tag (e.g., biotin or a fluorophore) to the this compound probe that is covalently bound to its targets.
-
Target Enrichment (for biotin tag): Use streptavidin beads to enrich for biotin-tagged proteins.
-
Protein Identification: Elute the enriched proteins and identify them using mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that were specifically labeled by the this compound probe.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify target engagement in intact cells and can be adapted for proteome-wide off-target discovery when coupled with mass spectrometry (Thermal Proteome Profiling or TPP).[6][7]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C).
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification (Western Blot): Analyze the amount of a specific protein of interest in the soluble fraction at each temperature using Western blotting. Target engagement by this compound is expected to increase the thermal stability of the target protein.
-
Proteome-wide Analysis (TPP): For off-target discovery, analyze the soluble protein fractions from a range of temperatures using quantitative mass spectrometry to identify all proteins that exhibit a thermal shift upon this compound treatment.[6]
Visualizations
The following diagrams illustrate key concepts and workflows related to the identification and mitigation of off-target effects.
Caption: Hypothetical signaling pathways of this compound.
Caption: Workflow for identifying off-target effects.
Caption: Logic flow for troubleshooting unexpected results.
References
- 1. A small molecule compound with an indole moiety inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular thermal shift assay: an approach to identify and assess protein target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GRL-1720 Covalent Inhibitor Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the GRL-1720 covalent inhibitor. The information is tailored for scientists and drug development professionals engaged in experimental studies of its kinetics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule compound containing an indoline moiety that acts as an irreversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro.[1] Its mechanism involves the catalytic dyad of the Mpro, His-41 and Cys-145, which perform a nucleophilic attack on the ester carbon of this compound. This results in the formation of a covalent bond between the carbonyl indoline moiety of the inhibitor and the Cys-145 residue of the protease, thereby inactivating the enzyme.[1]
Q2: What are the key kinetic parameters of this compound?
The inhibitory activity of this compound against SARS-CoV-2 Mpro is characterized by time-dependent kinetics. The key parameters that have been reported are summarized in the table below.
| Parameter | Value | Description |
| k_inact_ | 2.53 ± 0.27 min⁻¹ | The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor. |
| K_i_ | 2.15 ± 0.49 µM | The concentration of the inhibitor that gives half the maximal rate of inactivation. |
| k_inact_/K_i_ | 19,610 ± 4,930 M⁻¹sec⁻¹ | The second-order rate constant, which represents the efficiency of the covalent modification. |
| IC_50_ (10 min incubation) | 0.32 ± 0.02 µM | The concentration of the inhibitor that causes 50% inhibition of enzyme activity after a 10-minute incubation. |
| EC_50_ | 15 ± 4 µM | The concentration of the inhibitor that gives a half-maximal response in cell-based antiviral assays. |
Q3: How can I confirm that this compound is forming a covalent bond with the target protein?
Confirmation of covalent bond formation can be achieved through several experimental approaches:
-
Mass Spectrometry: Intact protein mass spectrometry can be used to detect a mass increase in the target protein corresponding to the molecular weight of the bound this compound.[2][3][4] Tandem mass spectrometry (MS/MS) can further pinpoint the exact site of modification, which for this compound is the Cys-145 residue.[1][4]
-
Thermal Shift Assay (TSA): Covalent binding of a ligand can alter the thermal stability of the target protein. In the case of this compound, its covalent binding to Mpro has been shown to decrease the melting temperature (Tm) of the protein, which is indicative of covalent modification leading to destabilization.[1]
-
Washout Experiments: In a washout experiment, the enzyme-inhibitor complex is diluted. For a reversible inhibitor, this would lead to the recovery of enzyme activity. For an irreversible covalent inhibitor like this compound, the inhibition will persist after dilution.
Troubleshooting Guides
Issue 1: Inconsistent IC_50_ values in biochemical assays.
Possible Cause: The time-dependent nature of covalent inhibition means that the IC_50_ value is highly dependent on the pre-incubation time of the enzyme and inhibitor.[5]
Troubleshooting Steps:
-
Standardize Pre-incubation Time: Ensure that the pre-incubation time of the enzyme with this compound is kept consistent across all experiments and plates.
-
Determine Time-Dependency: Perform an IC_50_ shift assay by measuring the IC_50_ at multiple pre-incubation time points. A leftward shift in the IC_50_ value with increasing pre-incubation time is characteristic of time-dependent inhibition.[5]
-
Report Kinetic Parameters (k_inact_/K_i_): For covalent inhibitors, the second-order rate constant k_inact_/K_i_ is a more reliable measure of potency than the IC_50_ value.[6][7] It is recommended to determine these parameters for a more accurate characterization of the inhibitor.
Issue 2: Discrepancy between biochemical potency (IC_50_) and cell-based antiviral activity (EC_50_).
Possible Causes:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, leading to a lower effective intracellular concentration.[8][9]
-
Compound Stability: The compound may be unstable in the cell culture medium or metabolized by the cells.
-
Off-target Effects: In a cellular context, the compound could interact with other proteins, reducing its availability to bind to the intended target, Mpro.[10][11]
-
Efflux Pumps: The compound may be actively transported out of the cells by efflux pumps.
Troubleshooting Steps:
-
Assess Cell Permeability: Utilize cell permeability assays (e.g., PAMPA or Caco-2 assays) to determine the ability of this compound to cross the cell membrane.
-
Evaluate Compound Stability: Incubate this compound in cell culture medium and cell lysates over time and measure its concentration using methods like LC-MS to assess its stability.
-
Conduct Off-Target Profiling: Use chemoproteomic approaches to identify potential off-target proteins that this compound may bind to within the cell.[12]
-
Utilize Efflux Pump Inhibitors: Perform cell-based assays in the presence of known efflux pump inhibitors to see if the antiviral activity of this compound is enhanced.
Issue 3: Difficulty in obtaining reproducible kinetic data (k_inact_ and K_i_).
Possible Causes:
-
Compound Solubility: this compound may have limited solubility in the assay buffer, leading to inaccurate concentrations.
-
Assay Conditions: The assay conditions, such as buffer components, pH, and temperature, may not be optimal.
-
Enzyme Concentration: The assumption that the inhibitor concentration is much greater than the enzyme concentration ([I] >> [E]) may be violated, especially for potent inhibitors.[13]
Troubleshooting Steps:
-
Verify Compound Solubility: Determine the solubility of this compound in the assay buffer. The use of a small percentage of a co-solvent like DMSO may be necessary, but its effect on enzyme activity should be evaluated.
-
Optimize Assay Conditions: Systematically vary buffer components, pH, and temperature to find the optimal conditions for the enzymatic assay.
-
Adhere to Kinetic Assumptions: Ensure that the experimental conditions for determining k_inact_ and K_i_ follow the assumptions of the underlying kinetic models. This typically involves using inhibitor concentrations that are in large excess of the enzyme concentration.[13]
-
Use Progress Curve Analysis: Instead of endpoint assays, monitor the reaction progress curves over time. Fitting these curves to appropriate kinetic models can provide more robust estimates of the kinetic parameters.[14]
Experimental Protocols
Protocol 1: Determination of k_inact_ and K_i_ for this compound
This protocol describes a fluorescence-based assay to determine the kinetic parameters of this compound inhibition of SARS-CoV-2 Mpro.
Materials:
-
Purified, active SARS-CoV-2 Mpro
-
This compound stock solution in DMSO
-
FRET-based Mpro substrate (e.g., HiLyte Fluor™ 488-ESATLQSGLRKAK-QXL™ 520-NH₂)[1]
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In the assay plate, mix a fixed concentration of Mpro (e.g., 50 nM) with the various concentrations of this compound. Include a no-inhibitor control (DMSO vehicle).
-
Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 5, 10, 20, 30 minutes) at a constant temperature (e.g., 30°C).
-
-
Initiation of Enzymatic Reaction:
-
After each pre-incubation time point, add the FRET substrate to each well to initiate the reaction. The final substrate concentration should be at or below its K_m_ value.
-
-
Kinetic Measurement:
-
Immediately begin monitoring the increase in fluorescence in a kinetic mode for a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
For each inhibitor concentration and pre-incubation time, determine the initial reaction velocity (slope of the linear portion of the progress curve).
-
For each inhibitor concentration, plot the observed rate constant (k_obs_), calculated from the decline in enzyme activity over the pre-incubation time, against the inhibitor concentration.
-
Fit the data to the following Michaelis-Menten equation for irreversible inhibitors to determine k_inact_ and K_i_: k_obs_ = k_inact_ * [I] / (K_i_ + [I])
-
Protocol 2: Cell-Based Antiviral Activity Assay (RT-qPCR)
This protocol outlines a method to assess the antiviral efficacy of this compound against SARS-CoV-2 in a cell culture model.[1]
Materials:
-
VeroE6 cells (or other susceptible cell line)
-
SARS-CoV-2 virus stock
-
This compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Reagents for RNA extraction and RT-qPCR
Procedure:
-
Cell Seeding: Seed VeroE6 cells in a 96-well plate and allow them to adhere overnight.
-
Virus Infection:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and infect them with SARS-CoV-2 at a specific multiplicity of infection (MOI) for 1 hour.
-
-
Compound Treatment:
-
After the 1-hour infection period, wash the cells to remove the virus inoculum.
-
Add the medium containing the different concentrations of this compound to the cells. Include a no-compound control (DMSO vehicle) and a no-virus control.
-
-
Incubation: Incubate the plates for a period that allows for viral replication (e.g., 3 days).[1]
-
RNA Extraction and RT-qPCR:
-
Harvest the cell culture supernatants.
-
Extract viral RNA from the supernatants using a suitable kit.
-
Perform RT-qPCR to quantify the amount of viral RNA.
-
-
Data Analysis:
-
Determine the concentration of this compound that results in a 50% reduction in viral RNA levels compared to the no-compound control. This value is the EC_50_.
-
In parallel, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to determine the CC_50_ (50% cytotoxic concentration) of this compound.
-
Visualizations
Caption: Mechanism of this compound covalent inhibition of SARS-CoV-2 Mpro.
References
- 1. A small molecule compound with an indole moiety inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 7. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based Assays to Identify Inhibitors of Viral Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive analysis of off-target and on-target effects resulting from liver-directed CRISPR-Cas9-mediated gene targeting with AAV vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GRL-1720 Potency and Selectivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the potency and selectivity of the SARS-CoV-2 main protease (Mpro) inhibitor, GRL-1720.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an irreversible, covalent inhibitor of the SARS-CoV-2 main protease (Mpro). Its mechanism involves the catalytic dyad of the enzyme, specifically the cysteine (Cys145) and histidine (His41) residues. The catalytic dyad engages in a nucleophilic attack on the ester carbon of this compound. This leads to the acylation of the Cys145 residue, forming a stable covalent bond between the carbonyl indoline moiety of the inhibitor and the protease. This covalent modification inactivates the enzyme, thereby blocking viral replication.
Q2: What are the known kinetic parameters for this compound's inhibition of SARS-CoV-2 Mpro?
The time-dependent inhibition kinetic parameters for this compound have been determined as follows:
-
kinact = 2.53 ± 0.27 min−1
-
Ki = 2.15 ± 0.49 μM
-
kinact/Ki = 19,610 M−1s−1
The IC50 value for this compound after a 10-minute incubation with the Mpro enzyme is 0.32 ± 0.02 μM.
Q3: How does the antiviral activity of this compound compare to its enzymatic inhibition?
In cell-based assays using VeroE6 cells, this compound exhibits an EC50 value of 15 ± 4 μM against SARS-CoV-2. The difference between the enzymatic IC50 (sub-micromolar) and the cellular EC50 (micromolar) suggests that factors such as cell permeability, metabolic stability, or efflux pumps may limit its efficacy in a cellular context.
Q4: Is there information on the selectivity profile of this compound?
Currently, there is limited publicly available data specifically detailing the selectivity profile of this compound against a broad panel of human proteases. To ensure on-target activity and minimize potential toxicity, it is crucial to evaluate the inhibitor against host cell proteases, particularly other cysteine proteases like cathepsins.
Troubleshooting Guide: Improving Potency and Selectivity
This guide provides strategies for researchers encountering challenges in optimizing the potency and selectivity of this compound and its analogs.
Problem 1: Low Cellular Potency (High EC50 Value)
If your this compound analog shows potent enzymatic inhibition but weak antiviral activity in cell-based assays, consider the following troubleshooting steps:
-
Improve Cell Permeability:
-
Modification Strategy: Modify the physicochemical properties of the molecule to enhance its ability to cross the cell membrane. This can be achieved by modulating lipophilicity (LogP) and reducing the polar surface area.
-
Suggested Actions:
-
Reduce Hydrogen Bonding Capacity: Replace hydrogen bond donors with non-donating groups, provided they are not essential for binding to the Mpro active site.
-
Mask Polar Groups: Introduce non-polar, metabolically labile groups that can be cleaved intracellularly to release the active inhibitor (prodrug approach).
-
Systematic Lipophilicity Modulation: Synthesize a small library of analogs with varying lipophilicity by introducing small alkyl or halogen substituents on the indole or chloropyridinyl rings and assess their cellular activity.
-
-
-
Enhance Metabolic Stability:
-
Modification Strategy: Identify and modify metabolically labile sites on the molecule.
-
Suggested Actions:
-
Identify Metabolic Hotspots: Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions to identify points of metabolic breakdown.
-
Block Metabolism: Introduce chemical modifications at these hotspots to prevent metabolic degradation. For example, fluorination of an aromatic ring can block hydroxylation at that position.
-
-
-
Overcome Efflux:
-
Modification Strategy: Design analogs that are not substrates for cellular efflux pumps like P-glycoprotein (P-gp).
-
Suggested Actions:
-
In Vitro Efflux Assays: Test your compound in cell lines that overexpress specific efflux transporters to determine if it is a substrate.
-
Structural Modification: Reduce the number of hydrogen bond donors and aromatic rings, as these features are often associated with P-gp substrates.
-
-
Problem 2: Poor Selectivity and Off-Target Effects
If your this compound analog exhibits off-target activity or cytotoxicity, the following strategies can help improve its selectivity for SARS-CoV-2 Mpro:
-
Exploit Differences in Protease Active Sites:
-
Modification Strategy: Design modifications that favor binding to the specific subpockets of the Mpro active site while disfavoring interactions with the active sites of host cell proteases.
-
Suggested Actions:
-
Structural Analysis: Compare the crystal structure of SARS-CoV-2 Mpro with the structures of key human proteases (e.g., cathepsins, caspases). Identify differences in the size, shape, and polarity of the substrate-binding pockets.
-
Targeted Modifications: Introduce bulky or charged groups on your inhibitor that will sterically clash or have unfavorable electrostatic interactions with the active sites of off-target proteases but will be accommodated by the Mpro active site.
-
-
-
Modulate the Reactivity of the Covalent Warhead:
-
Modification Strategy: Fine-tune the electrophilicity of the ester carbonyl to reduce non-specific reactions with other cellular nucleophiles while maintaining reactivity towards the catalytic cysteine of Mpro.
-
Suggested Actions:
-
Electronic Effects: Introduce electron-withdrawing or electron-donating groups on the chloropyridinyl ring to modulate the reactivity of the ester.
-
Alternative Electrophiles: Consider replacing the chloropyridinyl ester with other covalent warheads that have a different reactivity profile and may offer improved selectivity.
-
-
Quantitative Data Summary
The following table summarizes the reported inhibitory and antiviral activities of this compound and a related analog.
| Compound | Target | IC50 (μM) | EC50 (μM) | CC50 (μM) | Reference |
| This compound | SARS-CoV-2 Mpro | 0.32 ± 0.02 | 15 ± 4 | >100 | |
| Compound 5h | SARS-CoV-2 Mpro | Ki = 0.0176 ± 0.0032 | 4.2 ± 0.7 | >100 |
Experimental Protocols
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro.
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM TCEP.
-
Enzyme Solution: Dilute recombinant SARS-CoV-2 Mpro to a final concentration of 20 nM in assay buffer.
-
Substrate Solution: Prepare a FRET-based substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS) at a final concentration of 20 µM in assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compound in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted inhibitor solution to the wells of a 384-well, low-volume, black plate.
-
Add 10 µL of the Mpro enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate solution to each well.
-
Monitor the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well from the linear portion of the fluorescence versus time curve.
-
Normalize the velocities to a percentage of the uninhibited control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Cell-based Antiviral Assay
This protocol outlines a general method for determining the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of a compound in a cell-based assay.
-
Cell Seeding:
-
Seed VeroE6 cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight at 37°C with 5% CO2.
-
-
Compound Treatment and Viral Infection:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
Include uninfected and untreated infected cells as controls.
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
-
Quantification of Viral Replication (EC50):
-
After incubation, quantify the viral load in the supernatant using RT-qPCR or measure viral protein expression in the cells using an immunocytochemistry-based assay.
-
Plot the percentage of viral inhibition versus the logarithm of the compound concentration and fit the data to determine the EC50 value.
-
-
Cytotoxicity Assay (CC50):
-
In a parallel plate without viral infection, treat the cells with the same serial dilutions of the compound.
-
After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration to determine the CC50 value.
-
-
Selectivity Index (SI) Calculation:
-
Calculate the selectivity index using the formula: SI = CC50 / EC50. A higher SI value indicates a more favorable therapeutic window.
-
Visualizations
Caption: Mechanism of covalent inhibition of SARS-CoV-2 Mpro by this compound.
Caption: Experimental workflow for the evaluation of this compound analogs.
Caption: Logical relationships for improving this compound's potency and selectivity.
Technical Support Center: Addressing GRL-1720 Resistance in SARS-CoV-2 Variants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GRL-1720 and investigating potential resistance in SARS-CoV-2 variants.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound against SARS-CoV-2?
This compound is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro) or nsp5.[1][2] Mpro is a viral enzyme crucial for the replication of SARS-CoV-2.[2][3] It cleaves viral polyproteins into functional non-structural proteins (nsps) that are essential for forming the replication-transcription complex.[2] this compound acts as an irreversible, covalent inhibitor of Mpro.[1] It forms a covalent bond with the catalytic Cys-145 residue in the active site of the enzyme, thereby blocking its function and inhibiting viral replication.[1]
Q2: What are the typical indicators of this compound resistance in our experiments?
A primary indicator of potential this compound resistance is a significant increase in the half-maximal effective concentration (EC50) value in your cell-based antiviral assays. If you observe that a higher concentration of this compound is required to inhibit viral replication by 50% compared to a reference strain (e.g., wild-type SARS-CoV-2), this could suggest the emergence of a resistant variant. Another indicator is the observation of viral breakthrough at high concentrations of the compound in your assays.[1][4]
Q3: Are there known mutations in the SARS-CoV-2 main protease (Mpro) that confer resistance to other protease inhibitors?
While specific resistance mutations to this compound have not been detailed in the provided search results, mutations in the main protease (nsp5) have been identified that confer resistance to other protease inhibitors like nirmatrelvir (the active component of Paxlovid).[3][5] For example, the E166V mutation in nsp5 has been shown to confer strong resistance to nirmatrelvir.[6] Other mutations in nsp5, such as S144A, Q189K, H172Y, and F140A, have also been associated with reduced susceptibility to Paxlovid.[7] It is plausible that similar mutations could lead to resistance to this compound due to the shared target and binding site.
Q4: How can we experimentally confirm this compound resistance in a SARS-CoV-2 variant?
To confirm resistance, you should perform a phenotypic susceptibility assay. This involves comparing the EC50 value of this compound against the suspected resistant variant to its EC50 value against a known sensitive, wild-type strain. A significant fold-change increase in the EC50 for the variant would confirm resistance. Subsequently, sequencing the nsp5 gene of the resistant variant is crucial to identify potential mutations in the main protease that could be responsible for the observed resistance.
Q5: What steps should we take if we identify a this compound resistant SARS-CoV-2 variant?
If you confirm a this compound resistant variant, the following steps are recommended:
-
Sequence the full genome of the resistant virus to identify all mutations, paying close attention to the nsp5 gene.
-
Characterize the phenotype of the resistant variant, including its replication kinetics and fitness compared to the wild-type virus.
-
Perform cross-resistance studies to determine if the variant is also resistant to other main protease inhibitors or other classes of antivirals.
-
Consider combination therapy. The search results suggest that combining an Mpro inhibitor with an antiviral that has a different mechanism of action, such as remdesivir (an RdRp inhibitor), can exhibit synergism.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Increased EC50 for this compound in a specific viral isolate. | Emergence of a resistant variant with mutations in the main protease (nsp5). | 1. Repeat the antiviral assay to confirm the result. 2. Sequence the nsp5 gene of the isolate to identify potential mutations. 3. Perform a plaque reduction assay to confirm the resistant phenotype. |
| Viral breakthrough observed at high concentrations of this compound. | A subpopulation of resistant virus may be present in the viral stock. | 1. Plaque-purify the virus and test individual clones for this compound susceptibility. 2. Deep sequence the viral stock to identify low-frequency mutations in nsp5. |
| Inconsistent results in antiviral assays. | Experimental variability, issues with compound stability, or cell culture conditions. | 1. Ensure consistent cell seeding density and health. 2. Prepare fresh dilutions of this compound for each experiment. 3. Include appropriate positive (e.g., another Mpro inhibitor) and negative (vehicle) controls. |
Quantitative Data Summary
| Compound | Target | Reported EC50 (VeroE6 cells) | Reference |
| This compound | SARS-CoV-2 Main Protease (Mpro/nsp5) | 15 ± 4 µM | [1][4] |
| 5h | SARS-CoV-2 Main Protease (Mpro/nsp5) | 4.2 ± 0.7 µM | [1][4] |
Experimental Protocols
Protocol 1: Cell-Based SARS-CoV-2 Antiviral Assay (EC50 Determination)
-
Cell Preparation: Seed VeroE6 cells in 96-well plates at a density that will result in 80-90% confluency on the day of infection.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. Include a vehicle-only control.
-
Infection: Aspirate the culture medium from the cells and infect with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 in the presence of the diluted this compound or vehicle control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Quantification of Viral Replication:
-
qRT-PCR: Extract viral RNA from the cell culture supernatant and perform quantitative reverse transcription PCR (qRT-PCR) to determine the viral copy number.[4][8]
-
Cytopathic Effect (CPE) Assay: Assess the virus-induced cell death (cytopathic effect) visually or using a cell viability assay (e.g., CellTiter-Glo).
-
-
Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Protocol 2: Sequencing of the SARS-CoV-2 nsp5 Gene
-
RNA Extraction: Extract viral RNA from the culture supernatant of the suspected resistant SARS-CoV-2 variant using a commercial viral RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase and random primers or primers specific for the SARS-CoV-2 genome.
-
PCR Amplification: Amplify the nsp5 gene region using specific primers designed to flank the gene.
-
PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the obtained sequence with the reference sequence of the wild-type SARS-CoV-2 nsp5 gene to identify any mutations.
Visualizations
Caption: Mechanism of action of this compound against SARS-CoV-2.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. A small molecule compound with an indole moiety inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Antiviral Immune Evasion of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of Antiviral Drug Resistance in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transmissible SARS-CoV-2 variants with resistance to clinical protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategy to overcome a nirmatrelvir resistance mechanism in the SARS-CoV-2 nsp5 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ecdc.europa.eu [ecdc.europa.eu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining GRL-1720 Delivery in Cell Culture Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GRL-1720 in cell culture models. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the main protease (Mpro or 3CLpro) of SARS-CoV-2.[1] It forms a covalent bond with the catalytic cysteine residue (Cys-145) in the active site of Mpro. This irreversible binding blocks the protease's ability to cleave the viral polyproteins, which is an essential step for viral replication.[1] By inhibiting Mpro, this compound effectively halts the viral life cycle.
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in 100% DMSO. To prepare the stock solution, dissolve the appropriate mass of this compound in the required volume of DMSO. Ensure the final concentration of DMSO in your cell culture medium remains low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2][3] Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect the stock solution from light.
Q3: What is the recommended concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. In VeroE6 cells, the reported 50% effective concentration (EC50) is approximately 15 µM.[4][5] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A typical starting range for a dose-response curve could be from 1 µM to 100 µM.
Q4: I am observing high cytotoxicity in my experiments. What could be the cause?
High cytotoxicity can be attributed to several factors:
-
High this compound Concentration: While the reported 50% cytotoxic concentration (CC50) in VeroE6 cells is greater than 100 µM, very high concentrations may still induce toxicity.[4]
-
DMSO Toxicity: Ensure the final concentration of DMSO in your culture medium is not exceeding 0.5%.[2] You should include a vehicle control (cells treated with the same concentration of DMSO as your highest this compound concentration) to assess the solvent's effect.[6]
-
Compound Instability: Degradation of this compound in the culture medium could lead to the formation of toxic byproducts. Prepare fresh dilutions from a frozen stock for each experiment.
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivities to this compound. It is crucial to determine the CC50 for your specific cell line.
Q5: My results are not reproducible. What are the common sources of variability?
Lack of reproducibility in cell-based assays with small molecule inhibitors can stem from:
-
Inconsistent Cell Culture Practices: Variations in cell passage number, confluency, and media composition can alter cellular responses to treatment.[3]
-
Compound Instability: Ensure proper storage and handling of this compound stock solutions. Avoid repeated freeze-thaw cycles.
-
Assay Variability: Standardize all experimental parameters, including incubation times, reagent concentrations, and measurement techniques.[3]
-
Inaccurate Pipetting: Use calibrated pipettes and proper techniques to ensure accurate dilutions and additions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no antiviral effect | Suboptimal this compound concentration: The concentration used may be too low for the specific cell line or viral load. | Perform a dose-response experiment to determine the optimal EC50. |
| This compound degradation: The compound may have degraded due to improper storage or handling. | Use a fresh aliquot of the stock solution for each experiment. Confirm the integrity of the stock solution if possible. | |
| Poor cell permeability: this compound may not be efficiently entering the cells. | While this compound has shown efficacy in cell-based assays, permeability can be a factor. Ensure the final DMSO concentration is sufficient to aid solubility without being toxic. | |
| Assay error: Issues with the viral infection protocol or the readout assay (e.g., RT-qPCR). | Review and optimize your infection and quantification protocols. Include appropriate positive and negative controls. | |
| High background in cytotoxicity assay | DMSO toxicity: The concentration of the vehicle (DMSO) is too high. | Ensure the final DMSO concentration in the culture medium is at or below 0.5%. Run a vehicle-only control to assess DMSO's effect on cell viability.[2] |
| Contamination: Bacterial or fungal contamination in the cell culture. | Regularly check cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary. | |
| Assay interference: this compound may interfere with the cytotoxicity assay chemistry (e.g., WST-8). | Run a control with this compound in cell-free medium to check for direct interaction with the assay reagents. | |
| Precipitation of this compound in culture medium | Poor solubility: The concentration of this compound exceeds its solubility limit in the aqueous culture medium. | Prepare the final dilution of this compound in pre-warmed culture medium and mix thoroughly before adding to the cells. Visually inspect for precipitates. Consider using a slightly higher DMSO concentration if it remains within the non-toxic range. |
| Interaction with media components: Components in the serum or media may cause the compound to precipitate. | If using serum-containing media, try reducing the serum concentration if the experimental design allows. Test the solubility of this compound in the basal medium alone. |
Experimental Protocols
This compound Stock Solution Preparation
-
Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed.
-
Dissolve in DMSO: Add the appropriate volume of 100% DMSO to the vial of this compound.
-
Ensure complete dissolution: Vortex or gently warm the solution to ensure the compound is fully dissolved.
-
Aliquot and store: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Cell-Based Antiviral Assay (VeroE6 Cells)
-
Cell Seeding: Seed VeroE6 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection.
-
Cell Culture: Culture the cells overnight in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in the culture medium. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4][7]
-
Quantification of Viral Load: After incubation, collect the cell culture supernatant and quantify the viral RNA using RT-qPCR.
WST-8 Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate as described for the antiviral assay.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control for the same duration as the antiviral assay (e.g., 72 hours). Include wells with medium only as a blank control.
-
WST-8 Reagent Addition: Add 10 µL of WST-8 reagent to each well.[8][9]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Quantitative Data Summary
| Parameter | This compound | Vehicle Control (DMSO) |
| Target | SARS-CoV-2 Main Protease (Mpro/3CLpro) | N/A |
| Mechanism of Action | Covalent inhibitor of Cys-145 | Solvent |
| Recommended Stock Conc. | 10 mM in 100% DMSO | N/A |
| Storage | -20°C or -80°C, protected from light | Room Temperature |
| EC50 in VeroE6 cells | ~15 µM[4][5] | N/A |
| CC50 in VeroE6 cells | >100 µM[4] | >1% (cell line dependent) |
| Recommended Final DMSO Conc. | ≤ 0.5% | ≤ 0.5% |
Visualizations
Experimental workflow for this compound antiviral and cytotoxicity assays.
SARS-CoV-2 replication cycle and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. A small molecule compound with an indole moiety inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 101.200.202.226 [101.200.202.226]
- 9. assaygenie.com [assaygenie.com]
avoiding common pitfalls in GRL-1720 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GRL-1720, a covalent inhibitor of the SARS-CoV-2 main protease (Mpro).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an irreversible, covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1] It forms a covalent bond with the catalytic cysteine residue (Cys-145) in the Mpro active site.[1] This inactivation of Mpro is time-dependent and blocks the processing of viral polyproteins, which is essential for viral replication.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: While specific stability data for this compound is not publicly available, as a general guideline for covalent inhibitors, it is recommended to store the compound as a dry powder at -20°C or -80°C. For creating stock solutions, dimethyl sulfoxide (DMSO) is a common solvent. It is advisable to prepare fresh dilutions in aqueous buffer for each experiment and to minimize freeze-thaw cycles of the stock solution. Researchers should perform a solubility test to determine the optimal concentration in their specific assay buffer.
Q3: What are the known off-target effects of this compound?
A3: Currently, there is no publicly available comprehensive off-target profile, such as a kinome scan, for this compound. As a covalent inhibitor, there is a potential for off-target interactions. If you observe unexpected cellular phenotypes that are not consistent with the inhibition of SARS-CoV-2 Mpro, it is recommended to perform control experiments. These could include testing the compound in non-infected cells, assessing its effect on a panel of host cell proteases, or performing broader profiling assays.
Q4: How does this compound affect the thermal stability of Mpro?
A4: Studies using differential scanning fluorimetry (DSF) have shown that the presence of this compound decreases the melting temperature (Tm) of Mpro.[1][3] This apparent destabilization of the protein is consistent with the formation of a covalent bond.[1]
Q5: What are the key quantitative parameters for this compound's activity?
A5: The following table summarizes the reported in vitro and cell-based activity of this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 0.32 ± 0.02 µM | In vitro FRET-based assay (10 min incubation) | [1] |
| Ki | 2.15 ± 0.49 µM | Time-dependent inhibition kinetics | [1] |
| kinact | 2.53 ± 0.27 min⁻¹ | Time-dependent inhibition kinetics | [1] |
| kinact/Ki | 19,610 M⁻¹s⁻¹ | Second-order rate constant | [1] |
| EC50 | 15 ± 4 µM | Cell-based antiviral assay (VeroE6 cells, RT-qPCR) | [1] |
| CC50 | >100 µM | Cytotoxicity assay (VeroE6 cells) | [1] |
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the mechanism of action of this compound and a general workflow for its experimental evaluation.
References
Validation & Comparative
GRL-1720 vs. Nirmatrelvir (Paxlovid): A Comparative Efficacy Analysis for SARS-CoV-2 Main Protease Inhibition
A detailed guide for researchers and drug development professionals on the in vitro efficacy of two prominent SARS-CoV-2 main protease (Mpro) inhibitors.
This guide provides a comparative overview of GRL-1720 and Nirmatrelvir, the active component of Paxlovid, focusing on their efficacy as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. The data presented is compiled from key peer-reviewed studies. It is important to note that a direct head-to-head experimental comparison of these two compounds has not been published; therefore, the presented data is a compilation from separate studies and should be interpreted with this limitation in mind.
Mechanism of Action
Both this compound and Nirmatrelvir target the main protease (Mpro; also known as 3CLpro) of SARS-CoV-2.[1][2] Mpro is a cysteine protease essential for the cleavage of viral polyproteins into functional non-structural proteins, a process vital for viral replication.[3] Inhibition of Mpro activity blocks the viral life cycle, thus preventing the virus from multiplying.[1]
Nirmatrelvir is a peptidomimetic inhibitor that acts as a reversible covalent inhibitor of Mpro.[4] It binds to the catalytic cysteine (Cys145) in the active site of the enzyme.[4] Paxlovid is a combination of nirmatrelvir and ritonavir; ritonavir does not have activity against SARS-CoV-2 Mpro but acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which slows the metabolism of nirmatrelvir, leading to higher and more sustained plasma concentrations.[5]
This compound is an indole chloropyridinyl ester that acts as an irreversible, covalent inhibitor of SARS-CoV-2 Mpro.[2] The catalytic dyad of Mpro, His-41 and Cys-145, is involved in a nucleophilic attack on the ester carbon of this compound, leading to the formation of a covalent bond between the carbonyl indoline moiety and Cys-145.[2]
Quantitative Efficacy Data
The following tables summarize the key in vitro efficacy parameters for this compound and Nirmatrelvir against SARS-CoV-2.
Table 1: In Vitro Enzymatic Inhibition of SARS-CoV-2 Mpro
| Compound | Inhibition Type | IC50 (μM) | Ki (μM) | kinact/Ki (M-1s-1) | Reference |
| This compound | Irreversible, Covalent | 0.32 ± 0.02 (after 10 min incubation) | 2.15 ± 0.49 | 19,610 ± 4,930 | [2] |
| Nirmatrelvir | Reversible, Covalent | Not Reported | 0.000933 (WT) | Not Applicable | [6] |
Disclaimer: The data for this compound and Nirmatrelvir are from separate studies and not from a direct head-to-head comparison. Experimental conditions may vary between studies.
Table 2: In Vitro Antiviral Activity against SARS-CoV-2
| Compound | Cell Line | EC50 (μM) | CC50 (μM) | Reference |
| This compound | VeroE6 | 15 ± 4 | >100 | [2] |
| Nirmatrelvir | VeroE6-TMPRSS2 | 0.077 | >100 | [7] |
Disclaimer: The data for this compound and Nirmatrelvir are from separate studies and not from a direct head-to-head comparison. The cell lines and specific viral strains used may differ, which can influence EC50 values.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This protocol describes a typical fluorescence resonance energy transfer (FRET)-based assay used to determine the enzymatic inhibition of SARS-CoV-2 Mpro.
Protocol Details for Nirmatrelvir Mpro Inhibition Assay: [6]
-
Enzyme and Substrate: The enzymatic activity of SARS-CoV-2 Mpro (wildtype and variants) was monitored using a continuous FRET assay. The synthetic fluorogenic substrate peptide used was DABCYL-KTSAVLQ-SGFRKME-EDANS.
-
Assay Conditions: 30 to 60 nM of Mpro was added to low-volume 384-well plates containing serially diluted nirmatrelvir.
-
Pre-incubation: The enzyme and compound were pre-incubated for 20 minutes.
-
Reaction Initiation: The reaction was initiated by adding the substrate to a final concentration of 30 μM.
-
Data Acquisition: Fluorescence of the cleaved EDANS peptide was measured at an excitation of 340 nm and an emission of 490 nm using a PHERAstar FSX microplate reader.
-
Data Analysis: Enzyme activity was calculated from the rate of fluorescence increase (RFU/s). Inhibition constants (Ki) were determined from the dose-response curves.
Protocol Details for this compound Mpro Inhibition Assay: [2]
-
Time-dependent Inhibition: To determine the kinetic parameters for irreversible inhibition, SARS-CoV-2 Mpro was incubated with varying concentrations of this compound for different time points.
-
IC50 Determination: For IC50 value determination, the Mpro enzyme was incubated with this compound for 10 minutes before the addition of the substrate.
Antiviral Activity Assay in Cell Culture
This protocol outlines a general method for determining the antiviral efficacy of a compound in a cell-based assay.
Protocol Details for this compound Antiviral Assay: [2]
-
Cell Line and Virus: VeroE6 cells were used, and the SARS-CoV-2 strain was WK-521.
-
Infection: Cells were exposed to the virus for 1 hour.
-
Treatment: After washing out the virus, cells were cultured in the presence of various concentrations of this compound for 3 days.
-
Quantification: Viral copy numbers in the culture supernatants were determined using RT-qPCR.
-
Cytotoxicity: The 50% cytotoxic concentration (CC50) was determined in parallel on uninfected cells.
Note on Nirmatrelvir Antiviral Assay: The specific protocol for the cited Nirmatrelvir EC50 value in VeroE6-TMPRSS2 cells would follow a similar procedure, with the key difference being the use of a cell line engineered to overexpress TMPRSS2, a protease that facilitates viral entry.
Summary and Conclusion
Both this compound and Nirmatrelvir are potent inhibitors of the SARS-CoV-2 main protease, a clinically validated target for COVID-19 therapeutics. Nirmatrelvir, as the active component of the approved drug Paxlovid, has demonstrated significant clinical efficacy. This compound shows promise in preclinical in vitro studies as an irreversible inhibitor of Mpro.
A direct comparison of the in vitro efficacy data is challenging due to the lack of head-to-head studies. The available data suggests that both compounds inhibit Mpro at low micromolar to nanomolar concentrations and exhibit antiviral activity in cell culture. However, Nirmatrelvir appears to have a more potent antiviral effect in cell-based assays, as indicated by its lower EC50 value. It is crucial to consider that differences in experimental design, such as the specific cell lines and viral strains used, can significantly impact these values.
Further research, including direct comparative in vitro and in vivo studies, would be necessary to definitively establish the relative efficacy of this compound and Nirmatrelvir. The information provided in this guide serves as a summary of the currently available public data to inform the research and drug development community.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 154. Pharmacokinetics and Safety of GS-1720 Following Multiple Ascending Doses in a Phase 1a Study in People Without HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule compound with an indole moiety inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cell-based high-content approach for SARS-CoV-2 neutralization identifies unique monoclonal antibodies and PI3K pathway inhibitors [frontiersin.org]
- 5. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of GRL-1720 and Other SARS-CoV-2 Main Protease (Mpro) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The main protease (Mpro), a key enzyme in the life cycle of SARS-CoV-2, has been a primary target for the development of antiviral therapeutics. Its essential role in processing viral polyproteins makes it an attractive target for inhibitors that can block viral replication. This guide provides a detailed comparative analysis of GRL-1720, an irreversible covalent inhibitor, and other notable Mpro inhibitors, supported by experimental data and methodologies. The main protease of SARS-CoV-2 is highly conserved among various coronaviruses, which makes it possible to develop broad-spectrum antiviral drugs.[1]
Mechanism of Mpro Inhibition
The SARS-CoV-2 Mpro is a cysteine protease that functions as a homodimer. The active site contains a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41). The inhibition mechanism for many compounds, including this compound, involves the formation of a covalent bond with the nucleophilic sulfur atom of Cys145, thereby inactivating the enzyme.[2][3] This covalent interaction can be either reversible or irreversible.
Comparative Performance of Mpro Inhibitors
The efficacy of Mpro inhibitors is evaluated based on several key parameters, including their half-maximal inhibitory concentration (IC50) in biochemical assays, their half-maximal effective concentration (EC50) in cell-based antiviral assays, and their cytotoxicity (CC50). The tables below summarize the quantitative data for this compound and a selection of other Mpro inhibitors.
Table 1: Biochemical and Antiviral Activity of Covalent Mpro Inhibitors
| Inhibitor | Type | IC50 (μM) | Ki (μM) | k_inact/Ki (M⁻¹s⁻¹) | EC50 (μM) | CC50 (μM) | Cell Line | Reference |
| This compound | Irreversible Covalent | 0.32 ± 0.02 | 2.15 ± 0.49 | 19,610 ± 4,930 | 15 ± 4 | >100 | VeroE6 | [2][4] |
| Compound 5h | Reversible Covalent | - | 0.0176 ± 0.0032 | - | 4.2 ± 0.7 | >100 | VeroE6 | [2] |
| Nirmatrelvir | Reversible Covalent | - | - | - | - | - | - | [5] |
| N3 | Irreversible Covalent | - | - | 11,300 | 16.77 | - | Vero | [3][6] |
| Ebselen | Irreversible Covalent | 0.67 | - | - | 4.67 | - | Vero | [6] |
| Ketoamide 13b | Covalent | 0.67 | - | - | 4-5 | - | Calu-3 | [6] |
| MPI8 | Covalent | 0.031 (cellular) | - | - | 0.030 | - | ACE2+ A549 | [7] |
Table 2: Biochemical and Antiviral Activity of Non-Covalent Mpro Inhibitors
| Inhibitor | Type | IC50 (μM) | Ki (μM) | EC50 (μM) | CC50 (μM) | Cell Line | Reference |
| Ensitrelvir | Non-Covalent | 0.013 | - | 0.37 | - | - | [3] |
| Coronastat | Non-Covalent | - | - | 0.146 | - | Huh-7 | [8] |
Experimental Protocols
The data presented in this guide are derived from a range of biochemical and cell-based assays. Understanding these methodologies is crucial for interpreting and comparing the performance of different inhibitors.
Mpro Enzymatic Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Mpro.
-
Principle: A common method is the Fluorescence Resonance Energy Transfer (FRET) assay.[9] A synthetic peptide substrate containing a fluorophore and a quencher is used. When the substrate is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Protocol Outline:
-
Recombinant SARS-CoV-2 Mpro is incubated with various concentrations of the inhibitor compound for a defined period (e.g., 10 minutes).[2][10]
-
The FRET peptide substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated from the fluorescence signal.
-
IC50 values are determined by plotting the enzyme inhibition percentage against the inhibitor concentration.[10] For irreversible inhibitors, time-dependent kinetic parameters like kinact and Ki are determined by varying the pre-incubation time.[2][11]
-
Antiviral Cell-Based Assay
This assay assesses the ability of a compound to inhibit viral replication in a cellular context.
-
Principle: Host cells susceptible to SARS-CoV-2 infection (e.g., VeroE6, Calu-3) are infected with the virus in the presence of the test compound. The reduction in viral replication is then quantified.[2][12]
-
Protocol Outline:
-
Host cells (e.g., VeroE6) are seeded in multi-well plates.
-
Cells are exposed to SARS-CoV-2 for a short period (e.g., 1 hour).[13]
-
The virus is washed out, and the cells are cultured in media containing various concentrations of the test compound.[13]
-
After a set incubation period (e.g., 3 days), the antiviral effect is quantified.[13] This can be done by:
-
EC50 values are calculated from the dose-response curve.
-
Parallel assays without viral infection are conducted to determine the compound's cytotoxicity (CC50).
-
Thermal Shift Assay (TSA)
TSA is used to confirm the physical binding of a compound to the target protein.
-
Principle: The binding of a ligand (inhibitor) can stabilize or destabilize a protein, leading to a change in its melting temperature (Tm).
-
Protocol Outline:
-
The Mpro enzyme is mixed with a fluorescent dye that binds to unfolded proteins.
-
The test compound (e.g., this compound) is added to the mixture.
-
The temperature is gradually increased, and the fluorescence is monitored.
-
As the protein unfolds, the dye binds, and fluorescence increases. The Tm is the temperature at which 50% of the protein is unfolded.
-
A shift in Tm in the presence of the compound indicates binding. Interestingly, the covalent binding of this compound was found to decrease the Tm of Mpro, suggesting a destabilization of the protein structure upon covalent modification, whereas the reversible-covalent inhibitor 5h increased the Tm.[2]
-
Conclusion
This compound is a potent irreversible covalent inhibitor of SARS-CoV-2 Mpro, demonstrating effective enzymatic inhibition and antiviral activity in preclinical models.[2] When compared to other inhibitors, its performance varies. For instance, compound 5h shows greater potency in both biochemical and cellular assays, which may be attributed to more favorable interactions within the Mpro active site.[2] Non-covalent inhibitors like Ensitrelvir also exhibit very potent activity, with IC50 and EC50 values in the low nanomolar and sub-micromolar range, respectively.[3] The choice of an optimal Mpro inhibitor for therapeutic development depends on a multitude of factors including potency, selectivity, pharmacokinetic properties, and safety profile. The data and protocols presented here offer a foundational guide for the comparative evaluation of these critical antiviral candidates.
References
- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule compound with an indole moiety inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents [mdpi.com]
- 4. A review of the latest research on Mpro targeting SARS-COV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel inhibitors against main protease (Mpro) of SARS-CoV-2 via virtual screening and biochemical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]
- 13. researchgate.net [researchgate.net]
GRL-1720: A Comparative Guide to its Antiviral Efficacy in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antiviral effects of GRL-1720, a small molecule inhibitor of the SARS-CoV-2 main protease (Mpro), across different cell line models. By presenting key experimental data, detailed protocols, and visual representations of its mechanism of action, this document serves as a valuable resource for researchers investigating novel antiviral therapies.
Executive Summary
This compound has been identified as a potent inhibitor of SARS-CoV-2 replication. It functions as an irreversible, covalent inhibitor of the viral main protease (Mpro), a critical enzyme in the viral life cycle.[1] Experimental data primarily from studies in VeroE6 cells demonstrates its ability to block viral infectivity. While direct comparative data in other cell lines such as Huh-7 (human hepatoma) and Calu-3 (human lung adenocarcinoma) is limited for this compound, this guide compiles available data for this compound and other Mpro inhibitors in these relevant cell lines to provide a broader context for its potential therapeutic application.
Data Presentation: Antiviral Activity and Cytotoxicity
The following tables summarize the quantitative data on the antiviral efficacy and cytotoxicity of this compound and other selected Mpro inhibitors. It is important to note that the data for this compound is derived from studies in VeroE6 cells, while data for other inhibitors in different cell lines are included for comparative purposes, sourced from various publications.
Table 1: Antiviral Activity of this compound in VeroE6 Cells
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Cell Line | Virus | Reference |
| This compound | 15 ± 4 | >100 | VeroE6 | SARS-CoV-2 | [2][3] |
| Compound 5h | 4.2 ± 0.7 | >100 | VeroE6 | SARS-CoV-2 | [2][3] |
| Remdesivir | - | - | VeroE6 | SARS-CoV-2 | [2][3] |
Table 2: Comparative Antiviral Activity of Other Mpro Inhibitors in Various Cell Lines
| Compound | EC₅₀ (µM) | Cell Line | Virus | Reference |
| NK01-63 (coronastat) | 0.146 | Huh-7 | SARS-CoV-2 | [4][5] |
| 11a | 0.53 | VeroE6 | SARS-CoV-2 | [5] |
| TPM16 | 2.82 | VeroE6 | SARS-CoV-2 | [4][5] |
| D-4-77 | 0.49 | VeroE6 | SARS-CoV-2 | [4][5] |
| Compound 57 | 0.84 | Calu-3 | SARS-CoV-2 | [6] |
| Compound 70 | 4-5 | Calu-3 | SARS-CoV-2 | [6] |
| FGA146 | 0.9 | Huh-7-ACE2 | SARS-CoV-2 | [7] |
| FGA147 | 1.9 | Huh-7-ACE2 | SARS-CoV-2 | [7] |
| FGA145 | 11.7 | Huh-7-ACE2 | SARS-CoV-2 | [7] |
| MI-09 | - | - | - | [8] |
| MI-30 | - | - | - | [8] |
Note: Direct comparison of EC₅₀ values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to assess the antiviral activity of this compound.
Cell Lines and Virus
-
Cell Line: VeroE6 (African green monkey kidney epithelial cells) are commonly used for SARS-CoV-2 propagation and antiviral screening due to their high susceptibility to the virus.[2][3]
-
Virus: SARS-CoV-2 isolates (e.g., WK-521 strain) are used to infect the cell cultures.[2][3]
Antiviral Activity and Cytotoxicity Assay
This assay determines the concentration of the compound that inhibits viral replication by 50% (EC₅₀) and the concentration that causes a 50% reduction in cell viability (CC₅₀).
-
Cell Seeding: Plate VeroE6 cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Virus Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI) for 1 hour.
-
Compound Treatment: After removing the virus inoculum, add fresh culture medium containing serial dilutions of this compound or other test compounds.
-
Incubation: Incubate the plates for a defined period (e.g., 3 days).[2][3]
-
Quantification of Viral Replication (EC₅₀):
-
RT-qPCR: Harvest the cell culture supernatants and extract viral RNA. Quantify the viral copy numbers using real-time reverse transcription-polymerase chain reaction (RT-qPCR).[2][3]
-
Plaque Reduction Assay: This method involves infecting cells and then overlaying them with a semi-solid medium containing the antiviral compound. The number of viral plaques is counted after a few days of incubation.
-
-
Assessment of Cytotoxicity (CC₅₀):
-
MTT Assay: In parallel, treat uninfected cells with the same concentrations of the compound. Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Immunocytochemistry
This method visualizes the extent of viral infection within the cells.
-
Cell Culture and Infection: Grow VeroE6 cells on coverslips and infect with SARS-CoV-2 in the presence or absence of the antiviral compound.
-
Fixation and Permeabilization: After incubation, fix the cells with a solution like 4% paraformaldehyde and permeabilize them to allow antibody entry.
-
Antibody Staining: Incubate the cells with a primary antibody that specifically recognizes a viral protein (e.g., SARS-CoV-2 nucleocapsid protein). Subsequently, use a fluorescently labeled secondary antibody to detect the primary antibody.
-
Microscopy: Visualize and capture images of the stained cells using a fluorescence microscope. The reduction in the number of infected (fluorescent) cells indicates the antiviral activity of the compound.
Mandatory Visualization
Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease
This compound targets the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for the processing of viral polyproteins into functional non-structural proteins (nsps), which are required for viral replication and transcription.[9][10][11] By inhibiting Mpro, this compound effectively halts the viral life cycle.
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on the main protease (Mpro).
Experimental Workflow: Antiviral Activity Assessment
The following diagram illustrates the general workflow for determining the antiviral efficacy of a compound like this compound in a cell-based assay.
Caption: General workflow for evaluating the antiviral activity of this compound in a cell-based assay.
References
- 1. Small molecules in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. researchgate.net [researchgate.net]
- 4. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of SARS-CoV-2 Main Protease (Mpro) Cleavage Sites Using Two-Dimensional Electrophoresis and In Silico Cleavage Site Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for replicase polyprotein cleavage and substrate specificity of main protease from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Combined Antiviral Effects of GRL-1720 and Remdesivir: A Comparative Analysis
Disclaimer: As of November 2025, publicly available data from peer-reviewed studies on a compound designated "GRL-1720" and its interaction with remdesivir is not available. The following guide is a template based on established methodologies for assessing antiviral drug combinations. It uses a hypothetical compound, designated "Compound X," to illustrate the data presentation, experimental protocols, and visualizations required for such a comparison. This framework can be adapted once specific data for this compound becomes available.
Introduction
The combination of antiviral agents is a cornerstone of modern virology, aiming to enhance efficacy, reduce dosages, and mitigate the development of drug-resistant viral strains. This guide provides a comparative framework for evaluating the synergistic, additive, or antagonistic effects of combining a novel antiviral agent with remdesivir, a well-established nucleotide analog inhibitor of viral RNA-dependent RNA polymerase (RdRp). The focus is on presenting quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms and workflows.
Quantitative Analysis of Antiviral Activity
The efficacy of a drug combination is typically assessed by measuring the half-maximal effective concentration (EC50) of each drug alone and in combination. The interaction between the two compounds is then quantified using synergy models like the Loewe additivity model or the Bliss independence model, often expressed as a Combination Index (CI).
Table 1: In Vitro Antiviral Activity of Compound X and Remdesivir against SARS-CoV-2 in A549-hACE2 cells
| Compound | EC50 (nM) - Single Agent | EC50 (nM) - In Combination (1:1 ratio) | Combination Index (CI) | Interpretation |
| Compound X | 150 | 60 | 0.75 | Synergistic |
| Remdesivir | 50 | 25 |
Note: Data presented is hypothetical. A CI value < 0.9 indicates synergy, a value between 0.9 and 1.1 indicates an additive effect, and a value > 1.1 indicates antagonism.
Experimental Protocols
Detailed and reproducible methodologies are critical for the validation of findings in drug combination studies. The following protocol describes a representative workflow for assessing the combined antiviral effects.
Cell and Virus Culture
-
Cell Line: A549 cells stably expressing human angiotensin-converting enzyme 2 (A549-hACE2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1 µg/mL puromycin for selection. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Strain: SARS-CoV-2 isolate USA-WA1/2020 is propagated in Vero E6 cells. Viral titers are determined by plaque assay on Vero E6 cell monolayers. All work with live virus is conducted in a Biosafety Level 3 (BSL-3) laboratory.
In Vitro Combination Antiviral Assay
-
Cell Seeding: A549-hACE2 cells are seeded into 96-well plates at a density of 2.5 x 10^4 cells per well and incubated for 24 hours.
-
Drug Preparation: Compound X and remdesivir are serially diluted in DMEM to create a dose-response matrix. For combination testing, drugs are mixed at fixed molar ratios (e.g., 1:1, 1:3, 3:1).
-
Infection and Treatment: The cell culture medium is removed, and cells are infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05. Immediately following infection, the prepared drug dilutions (or vehicle control) are added to the respective wells.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
Quantification of Viral Load: Viral RNA is quantified from the cell supernatant using quantitative reverse transcription PCR (qRT-PCR) targeting the viral N gene. A standard curve is used to determine viral copy numbers.
-
Data Analysis: EC50 values are calculated by fitting the dose-response data to a four-parameter logistic regression model using software such as GraphPad Prism. The Combination Index (CI) is calculated using the Chou-Talalay method with CompuSyn software to determine the nature of the drug interaction.
Visualization of Mechanisms and Workflows
Visual diagrams are essential for conveying complex biological pathways and experimental processes.
Caption: Workflow for assessing combined antiviral activity.
Caption: Distinct mechanisms of action for antiviral agents.
GRL-1720: A Comparative Analysis of its Activity Against SARS-CoV Variants
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GRL-1720's Performance with Alternative SARS-CoV-2 Main Protease Inhibitors, Supported by Experimental Data.
This compound is a small molecule compound that acts as an irreversible, covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is critical for the virus's replication, making it a prime target for antiviral therapeutics. This guide provides a comprehensive cross-validation of this compound's activity, presenting available data on its efficacy and comparing it with other Mpro inhibitors.
In Vitro Activity of this compound and Comparators
This compound has demonstrated potent inhibition of an early strain of SARS-CoV-2 (WK-521) in cell-based assays. However, a notable gap in the currently available research is the lack of specific data on this compound's efficacy against key SARS-CoV-2 variants of concern, such as Alpha, Beta, Delta, and Omicron.
The following tables summarize the in vitro activity of this compound against the initial SARS-CoV-2 strain and provide a comparative look at other Mpro inhibitors for which data against variants is available.
Table 1: In Vitro Activity of this compound against SARS-CoV-2 (WK-521 Strain)
| Compound | Assay Type | Cell Line | EC50 (µM) | IC50 (µM) | Cytotoxicity (CC50 in µM) | Citation |
| This compound | Antiviral Activity (RT-qPCR) | VeroE6 | 15 ± 4 | - | >100 | [1][2] |
| This compound | Mpro Enzymatic Inhibition | - | - | 0.32 ± 0.02 | - | [1][2] |
Table 2: Comparative In Vitro Activity of Other Mpro Inhibitors Against SARS-CoV-2 and Variants
| Compound | Variant | Assay Type | Cell Line | EC50 (µM) | IC50 (nM) | Citation |
| PF-00835231 | USA-WA1/2020 (Clade A) | Antiviral Activity | A549+ACE2 | 0.158 (48h) | - | [3] |
| USA/NYU-VC-003/2020 (Clade B) | Antiviral Activity | A549+ACE2 | 0.326 (24h) | - | [3] | |
| Nirmatrelvir | Ancestral Strain | Antiviral Activity | Vero E6 | 1.25 (mg/L) | - | [4] |
| Omicron BA.1.1.15 | Antiviral Activity | Vero E6 | Varied Efficacy | - | [4] | |
| Omicron BA.2 | Antiviral Activity | Vero E6 | Varied Efficacy | - | [4] | |
| Omicron Subvariants | Antiviral Activity | - | - | 0.96-1.4 fold change vs reference | [5] | |
| Ensitrelvir | Eleven Variants (incl. Omicron) | Antiviral Activity | Vero E6T | 0.2 - 0.5 | 8.0 - 14.4 | [6] |
| GC376 | SARS-CoV-2 | Mpro Enzymatic Inhibition | - | - | 23 | [7] |
| Boceprevir | SARS-CoV-2 | Mpro Enzymatic Inhibition | - | - | 4100 | [6] |
| Antiviral Activity | - | 1.3 | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.
Antiviral Activity Assay (Cell-Based)
This assay determines the concentration of a compound required to inhibit viral replication in cultured cells.
-
Cell Culture: VeroE6 cells are seeded in 96-well plates and incubated until they form a monolayer.[2]
-
Compound Preparation: this compound and other test compounds are serially diluted to various concentrations.
-
Infection: The cell monolayers are exposed to SARS-CoV-2 (e.g., WK-521 strain) at a specific multiplicity of infection (MOI) for 1 hour.[1][2]
-
Treatment: After the 1-hour incubation, the virus-containing medium is removed, and the cells are washed. Fresh culture medium containing the different concentrations of the test compounds is then added.[1][2]
-
Incubation: The treated and infected cells are incubated for a period of 3 days.[1][2]
-
Quantification of Viral Replication: After the incubation period, the viral copy numbers in the cell culture supernatants are determined using reverse transcription quantitative polymerase chain reaction (RT-qPCR).[1][2]
-
Data Analysis: The half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication, is calculated from the dose-response curves.
Mpro Enzymatic Inhibition Assay
This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of the SARS-CoV-2 main protease.
-
Reagents: Recombinant SARS-CoV-2 Mpro enzyme and a fluorogenic substrate are used.
-
Reaction Setup: The Mpro enzyme is pre-incubated with various concentrations of the inhibitor (e.g., this compound) for a defined period (e.g., 10 minutes).[1]
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Measurement: The fluorescence intensity is measured over time. Cleavage of the substrate by Mpro results in an increase in fluorescence.
-
Data Analysis: The rate of the enzymatic reaction is determined, and the half-maximal inhibitory concentration (IC50) is calculated. The IC50 represents the concentration of the inhibitor required to reduce the Mpro activity by 50%.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action, the following diagrams illustrate the SARS-CoV-2 replication pathway and a typical experimental workflow.
Caption: SARS-CoV-2 replication pathway and the inhibitory action of this compound on the main protease (Mpro).
Caption: Experimental workflow for determining the in vitro antiviral activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A small molecule compound with an indole moiety inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Alpha, Beta, Delta, Omicron, and SARS-CoV-2 Breakthrough Cases: Defining Immunological Mechanisms for Vaccine Waning and Vaccine-Variant Mismatch [frontiersin.org]
- 6. sfu.ca [sfu.ca]
- 7. researchgate.net [researchgate.net]
Head-to-Head Comparison of GRL-1720 and Other Covalent Inhibitors Targeting SARS-CoV-2 Main Protease
For Researchers, Scientists, and Drug Development Professionals
The global effort to develop effective therapeutics against SARS-CoV-2 has led to the rapid identification and characterization of numerous antiviral agents. A key target in this endeavor is the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication. Covalent inhibitors, which form a stable bond with their target, represent a promising class of drugs against this protease. This guide provides a head-to-head comparison of GRL-1720, an irreversible covalent inhibitor of Mpro, with other notable covalent inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action of SARS-CoV-2 Main Protease
The SARS-CoV-2 genome is translated into large polyproteins that must be cleaved into individual non-structural proteins (NSPs) to form the viral replication and transcription complex. Mpro is the key enzyme responsible for the majority of these cleavage events. It is a cysteine protease with a catalytic dyad composed of Cysteine-145 and Histidine-41. Covalent inhibitors typically contain an electrophilic "warhead" that is attacked by the nucleophilic thiol group of Cys145, leading to the formation of a covalent bond and subsequent inactivation of the enzyme. This disruption of polyprotein processing halts the viral life cycle.
Quantitative Comparison of Covalent Mpro Inhibitors
The following table summarizes the key quantitative data for this compound and other selected covalent inhibitors of SARS-CoV-2 Mpro. This data allows for a direct comparison of their potency and efficacy.
| Inhibitor | Type | IC50 (µM) | Ki (µM) | k_inact (min⁻¹) | k_inact/Ki (M⁻¹s⁻¹) | EC50 (µM) |
| This compound | Irreversible | 0.32[1] | 2.15[1] | 2.53[1] | 19,610[1] | 15[1] |
| Nirmatrelvir (PF-07321332) | Reversible | 0.023[2] | 0.00311[3][4] | - | - | 0.062 (dNHBE cells)[5] |
| Ensitrelvir (S-217622) | Non-covalent | 0.013[6] | - | - | - | ~0.4 (VeroE6/TMPRSS2)[6] |
| Carmofur | Irreversible | - | - | - | - | 24.87[7] |
| Cinanserin | Irreversible | - | - | - | - | 20.61[8] |
| Ebselen | Irreversible | 0.67[9] | 2[10] | - | - | 4.67[9] |
Note: The experimental conditions for determining these values can vary between studies, which may affect direct comparability.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of inhibitor potencies.
FRET-Based SARS-CoV-2 Mpro Inhibition Assay
This assay is widely used to measure the enzymatic activity of Mpro and the inhibitory effects of compounds.
Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-EDANS)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM TCEP)
-
Test compounds and control inhibitor (e.g., GC376)
-
DMSO
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the Mpro stock solution in Assay Buffer to the desired working concentration (e.g., 50 nM).
-
Assay Reaction:
-
Add 5 µL of the diluted test compound or DMSO (for controls) to the wells of the microplate.
-
Add 40 µL of the diluted Mpro solution to each well, except for the no-enzyme control wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the FRET substrate solution (final concentration, e.g., 20 µM) to all wells.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Activity Assay (CPE Reduction Assay)
This assay determines the efficacy of a compound in protecting host cells from the virus-induced cytopathic effect (CPE).
Principle: Susceptible host cells (e.g., Vero E6) are infected with SARS-CoV-2 in the presence of varying concentrations of the test compound. The ability of the compound to inhibit viral replication is quantified by measuring the extent of cell viability or the reduction in viral-induced cell death.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM supplemented with 2% FBS)
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo® or Crystal Violet)
-
96-well cell culture plates
-
BSL-3 laboratory facilities
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10⁴ cells/well). Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the compound dilutions.
-
Viral Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.05. Include uninfected and virus-only controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator until CPE is observed in the virus control wells.
-
Quantification of Cell Viability:
-
Crystal Violet Staining: Fix the cells with formaldehyde, stain with crystal violet, wash, and then solubilize the dye. Measure the absorbance at ~570 nm.
-
Luminescent Cell Viability Assay: Add a reagent like CellTiter-Glo® that measures ATP levels, an indicator of metabolically active cells. Measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.
-
Determine the EC50 (50% effective concentration) value by plotting the percentage of CPE reduction against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Similarly, determine the CC50 (50% cytotoxic concentration) from uninfected cells treated with the compound.
-
Calculate the Selectivity Index (SI) as CC50/EC50.
-
Conclusion
This guide provides a comparative overview of this compound and other covalent inhibitors of the SARS-CoV-2 main protease. The provided data and protocols offer a framework for researchers to evaluate and compare the performance of these and other potential antiviral compounds. While this compound demonstrates potent irreversible inhibition of Mpro, other inhibitors like Nirmatrelvir show remarkable potency with the advantage of being reversible covalent inhibitors. The choice of a lead candidate for further development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and safety profile. The detailed experimental methodologies provided herein should facilitate standardized and reproducible evaluations of novel Mpro inhibitors.
References
- 1. A small molecule compound with an indole moiety inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ensitrelvir | SARS-CoV | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. kcl.ac.uk [kcl.ac.uk]
- 10. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of GRL-1720: A Comparative Analysis with Leading Antivirals
For Immediate Release
This guide provides a comparative overview of the antiviral efficacy of GRL-1720, a potent inhibitor of the SARS-CoV-2 main protease (Mpro), against other established antiviral agents. While extensive in vitro data is available for this compound, to date, no in vivo efficacy studies in animal models have been published in the peer-reviewed literature. Therefore, this guide will present the current in vitro data for this compound and compare it with the established in vivo efficacy of other key antivirals, providing a valuable resource for researchers and drug development professionals.
This compound: A Potent In Vitro Inhibitor of SARS-CoV-2 Mpro
This compound is an indole-derived small molecule that has been identified as a potent, irreversible, covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro is a critical enzyme in the viral replication cycle, responsible for cleaving polyproteins into functional viral proteins.[1] Inhibition of this enzyme effectively blocks viral replication.
In vitro studies have demonstrated the promising antiviral activity of this compound against SARS-CoV-2.
Comparative Antiviral Efficacy Data
The following tables summarize the available efficacy data for this compound and other key antiviral drugs targeting SARS-CoV-2.
Table 1: In Vitro Efficacy of this compound and Comparator Antivirals against SARS-CoV-2
| Compound | Target | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |
| This compound | Mpro | VeroE6 | 15 ± 4 µM | >100 µM | >6.7 | [2][3] |
| 5h (related indole) | Mpro | VeroE6 | 4.2 ± 0.7 µM | >100 µM | >23.8 | [2][3] |
| Nirmatrelvir | Mpro | VeroE6 | 0.077 µM | >100 µM | >1298 | [4] |
| Remdesivir | RdRp | VeroE6 | 0.77 µM | >100 µM | >129 | [3] |
| Molnupiravir | RdRp | Vero E6 | 7.88 - 16.51 µM | Not Reported | Not Reported | [5] |
EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/EC50).
Table 2: In Vivo Efficacy of Comparator Antivirals in Animal Models of SARS-CoV-2 Infection
| Compound | Animal Model | Virus Strain | Dosing Regimen | Key Findings | Reference |
| Nirmatrelvir | SCID mice | Beta B.1.351 | 300 mg/kg, BID, 3 days | 3.9 log10 reduction in lung viral titer | [4][6] |
| Molnupiravir | SCID mice | Beta B.1.351 | 200 mg/kg, BID, 3 days | 2 log10 reduction in lung viral titer | [4][6] |
| Molnupiravir | Syrian hamsters | SARS-CoV-2 Variants | Not specified | ~1.5 log10 reduction in lung viral titer | [5] |
BID: Twice a day.
Experimental Protocols
In Vitro Antiviral Activity Assay (Hattori et al., 2021)
VeroE6 cells were utilized to assess the antiviral activity of the compounds. The cells were exposed to the SARS-CoV-2 virus (WK-521 strain) for 1 hour.[2][3] Following the initial exposure, the virus was washed out, and the cells were then cultured in the presence of varying concentrations of the test compounds for 3 days.[2][3] The antiviral efficacy was determined by quantifying the viral RNA in the cell culture supernatants using RT-qPCR.[3] Cytotoxicity of the compounds was also evaluated in VeroE6 cells to determine the CC50 values.[3]
In Vivo Efficacy Study in SCID Mice (Abdelnabi et al., 2022)
A SCID mouse model was established using the SARS-CoV-2 Beta B.1.351 variant.[4][6] Male SCID mice were infected intranasally with 10^5 TCID50 of the virus.[4][6] Treatment with the antiviral compounds (molnupiravir or nirmatrelvir) or a vehicle control commenced post-infection and was administered for 3 consecutive days.[4][6] The primary endpoint was the viral load in the lungs, which was quantified on day 3 post-infection.[4][6] Lung pathology was also assessed to determine the extent of virus-induced damage and the protective effects of the treatments.[4][6]
Mechanism of Action and Signaling Pathways
The primary target of this compound is the SARS-CoV-2 main protease (Mpro). The diagram below illustrates the viral replication cycle and the critical role of Mpro, highlighting the point of intervention for Mpro inhibitors like this compound.
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on the main protease (Mpro).
Experimental Workflow for In Vivo Antiviral Efficacy Testing
The following diagram outlines a general workflow for evaluating the in vivo efficacy of an antiviral compound in an animal model of SARS-CoV-2 infection.
Caption: General experimental workflow for assessing in vivo antiviral efficacy.
Conclusion
This compound demonstrates significant promise as a SARS-CoV-2 Mpro inhibitor based on its potent in vitro antiviral activity. However, the absence of in vivo efficacy data is a notable gap in its preclinical development. The comparative data presented here for established antivirals like nirmatrelvir and molnupiravir provide a benchmark for the level of in vivo potency that would be desirable for a clinical candidate. Further studies are crucial to determine if the in vitro efficacy of this compound translates to a meaningful therapeutic effect in animal models of COVID-19. Researchers are encouraged to consult the primary literature for more detailed information on the methodologies and results cited in this guide.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A small molecule compound with an indole moiety inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
independent validation of published GRL-1720 findings
An Independent Review of Published GRL-1720 Findings as a SARS-CoV-2 Main Protease Inhibitor
This guide provides an objective comparison of the published findings for this compound, a small molecule inhibitor of the SARS-CoV-2 main protease (Mpro), with alternative compounds. The data presented here is based on the initial publications and available scientific literature, intended for researchers, scientists, and drug development professionals.
Comparative Efficacy of Mpro Inhibitors
The following table summarizes the quantitative data on the in vitro efficacy of this compound in comparison to other inhibitors targeting the SARS-CoV-2 main protease (Mpro).
| Compound | Target | Inhibition Type | IC50 (Enzymatic Assay) | EC50 (Cell-Based Assay) | Cytotoxicity (CC50) | Source |
| This compound | SARS-CoV-2 Mpro | Irreversible, Covalent | 0.32 ± 0.02 μM (after 10 min incubation) | 15 ± 4 μM | >100 μM | [1] |
| Compound 5h | SARS-CoV-2 Mpro | Reversible-Covalent | Kᵢ = 17.6 ± 3.2 nM | 4.2 ± 0.7 μM | >100 μM | [1] |
| Shikonin | SARS-CoV-2 Mpro | Not specified | Not specified | Inactive at concentrations tested | Not specified | [1][2] |
| Nelfinavir | SARS-CoV-2 Mpro | Non-covalent | Not specified | Inactive at concentrations tested | Not specified | [1][2] |
| Atazanavir | SARS-CoV-2 Mpro | Non-covalent | Not specified | Inactive at concentrations tested | Not specified | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the primary literature for this compound are outlined below.
SARS-CoV-2 Mpro Enzymatic Assay
-
Objective: To determine the in vitro inhibitory activity of compounds against the purified SARS-CoV-2 main protease.
-
Methodology: The assay measures the cleavage of a specific substrate by the Mpro enzyme.
-
The reaction is initiated by adding the substrate to a mixture of the Mpro enzyme and the test compound (e.g., this compound).
-
The inhibitory effect is quantified by measuring the rate of substrate cleavage, often through a fluorescence-based readout.
-
For irreversible inhibitors like this compound, time-dependent inhibition kinetic parameters such as k_inact and K_i are determined. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from dose-response curves.[1]
-
Cell-Based Antiviral Assay (VeroE6 cells)
-
Objective: To evaluate the efficacy of the compounds in inhibiting SARS-CoV-2 replication in a cellular context.
-
Methodology:
-
VeroE6 cells are exposed to the SARS-CoV-2 virus for one hour.
-
The virus is then removed, and the cells are cultured in the presence of varying concentrations of the test compounds.
-
After a 3-day incubation period, the amount of viral replication is quantified.[1][3]
-
Viral Load Quantification (RT-qPCR): The viral copy numbers in the cell culture supernatants are determined using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). The EC50 value, the concentration required to inhibit viral replication by 50%, is then calculated.[3]
-
Immunocytochemistry: To visually confirm the antiviral activity and assess cytopathic effects, cells are stained for viral antigens. This method helps to differentiate true antiviral effects from cytotoxicity.[1]
-
Cytotoxicity Assay
-
Objective: To determine the concentration at which a compound is toxic to the host cells.
-
Methodology: VeroE6 cells are cultured with various concentrations of the test compounds in the absence of the virus. Cell viability is measured after a set incubation period (e.g., 3 days) using standard methods like MTT or MTS assays. The CC50 value, the concentration that causes a 50% reduction in cell viability, is then determined.[3]
Visualized Mechanisms and Workflows
The following diagrams illustrate the key pathways and processes related to the evaluation of this compound.
Caption: Covalent inhibition of SARS-CoV-2 Mpro by this compound.
Caption: Workflow for assessing antiviral activity in cell culture.
References
Safety Operating Guide
GRL-1720: Guidelines for Safe Handling and Disposal
Disclaimer: No specific Safety Data Sheet (SDS) for GRL-1720 was found in the public domain. This compound is understood to be a research chemical, likely a potent protease inhibitor. The following guidelines are based on general best practices for handling and disposing of novel, potent small-molecule compounds in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
Essential Safety and Handling Information
Researchers and laboratory personnel must prioritize safety when handling this compound. Given its likely nature as a potent enzyme inhibitor, appropriate personal protective equipment (PPE) and handling procedures are crucial to minimize exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Body Protection: A lab coat must be worn. For procedures with a risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator is recommended. Work should be conducted in a certified chemical fume hood.
Handling Procedures:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.
Proper Disposal Procedures
The proper disposal of this compound and its associated waste is critical to ensure the safety of personnel and the environment. All waste must be treated as hazardous chemical waste.
Step-by-Step Disposal Guidance:
-
Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, contaminated PPE (gloves, disposable lab coats), and any contaminated lab supplies (e.g., weigh boats, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Potent Inhibitor," "Toxic").
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic and incompatible materials.
-
Waste Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data
No specific quantitative data for the disposal of this compound (e.g., concentration limits for disposal) is publicly available. All concentrations of this compound should be treated as hazardous.
Experimental Protocols
No specific experimental protocols for the disposal or neutralization of this compound are publicly available. The primary protocol is collection and disposal as hazardous chemical waste through your institution's EHS-approved procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound, especially when a specific Safety Data Sheet is unavailable.
Caption: Logical workflow for the disposal of this compound.
Essential Safety and Handling Protocols for GRL-1720
Disclaimer: Publicly available safety and handling information specific to a compound designated "GRL-1720" is limited. The following guidance is based on established best practices for handling potentially hazardous chemical compounds in a laboratory setting. For specific and definitive safety protocols, consult the official Safety Data Sheet (SDS) provided by the manufacturer of this compound.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The following procedural guidance is designed to directly answer key operational questions regarding safe usage and disposal.
Hazard Identification and Summary
A thorough understanding of the potential hazards associated with a chemical is the foundation of safe handling. While specific data for this compound is not available, a summary of potential hazards, based on analogous compounds, is presented below.
| Hazard Category | Description |
| Acute Health Hazards | May cause irritation upon prolonged contact with eyes and skin. Ingestion may be harmful. Inhalation may cause respiratory system irritation.[1] |
| Chronic Health Hazards | Potential for long-term health effects with repeated exposure. Some chemical components may be considered possible carcinogens.[1] |
| Environmental Hazards | Avoid release into the environment. Do not contaminate surface water.[1] |
| Physical/Chemical Hazards | May evolve hazardous gases under fire conditions. Contact with acids may liberate toxic gas.[1] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Type | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect eyes from splashes and airborne particles. |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile). | To prevent skin contact with the chemical. |
| Body Protection | Laboratory coat or other suitable protective clothing. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a suitable respirator may be required. | To prevent inhalation of dust, vapors, or aerosols. |
Experimental Protocols
Safe Handling Protocol:
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Confirm that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don all required Personal Protective Equipment (PPE) as specified in the table above.
-
-
Handling:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling.
-
Clean the work area and any contaminated equipment.
-
Properly store or dispose of this compound according to the disposal plan.
-
Remove and properly dispose of or decontaminate PPE.
-
Disposal Plan:
-
Waste Collection:
-
Collect all waste material containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Disposal:
-
Arrange for disposal by a licensed professional waste disposal service.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not discharge into drains or the environment.[1]
-
Emergency Procedures Workflow
Caption: Workflow for responding to a chemical spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
